Isobutyl-deoxynyboquinone
説明
Structure
3D Structure
特性
分子式 |
C18H18N2O4 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC名 |
4,6-dimethyl-1-(2-methylpropyl)-9H-pyrido[3,2-g]quinoline-2,5,8,10-tetrone |
InChI |
InChI=1S/C18H18N2O4/c1-8(2)7-20-12(22)6-10(4)14-16(20)18(24)15-13(17(14)23)9(3)5-11(21)19-15/h5-6,8H,7H2,1-4H3,(H,19,21) |
InChIキー |
XVXDZGBARWYTHG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)CC(C)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Effects of IB-DNQ on DNA Damage and Repair Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isobutyl-deoxynyboquinone (IB-DNQ) is a potent, NQO1-bioactivatable anticancer agent that leverages the elevated expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) in many solid tumors to induce targeted cytotoxicity. Its mechanism of action is centered on the generation of massive oxidative stress, leading to extensive DNA damage and the activation of specific DNA damage response (DDR) pathways. This guide provides a comprehensive technical overview of the molecular mechanisms through which IB-DNQ impacts DNA integrity, the ensuing cellular repair responses, and the synergistic potential of combining IB-DNQ with inhibitors of key DNA repair enzymes, such as PARP inhibitors.
Core Mechanism of Action: NQO1-Dependent Redox Cycling
IB-DNQ's therapeutic activity is contingent upon its enzymatic reduction by NQO1, an enzyme frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and pancreatic cancer.[1][2][3]
-
Enzymatic Activation: NQO1 catalyzes a two-electron reduction of the quinone moiety of IB-DNQ to a hydroquinone (B1673460).[4]
-
Futile Redox Cycling: This hydroquinone is highly unstable and rapidly auto-oxidizes back to the parent quinone, producing superoxide (B77818) radicals (O₂⁻) in the process.[1][4] This futile cycle repeats, consuming cellular reducing equivalents (NADH and NADPH) at a high rate.[1][5]
-
Reactive Oxygen Species (ROS) Generation: The primary product of this cycle, superoxide, is converted by superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂).[1][5] This massive and sustained production of ROS overwhelms the cell's antioxidant capacity, leading to severe oxidative stress.[2][6]
Induction of DNA Damage and Activation of the DDR
The primary consequence of excessive ROS production is widespread damage to cellular macromolecules, most critically, DNA. IB-DNQ induces a high load of DNA lesions, particularly DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[2] The cell responds by activating a complex signaling network known as the DNA Damage Response (DDR).
Key events in the IB-DNQ-induced DDR include:
-
Sensor Kinase Activation: DSBs are recognized by sensor proteins, which in turn recruit and activate apical kinases of the DDR pathway, primarily Ataxia Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PK).[1][7] Ataxia Telangiectasia and Rad3-related (ATR) kinase is also a central regulator of the DDR, often activated by replication stress.[8][9]
-
H2AX Phosphorylation: A hallmark of DSB formation is the rapid and extensive phosphorylation of the histone variant H2AX at serine 139, creating γH2AX.[1] This modification serves as a scaffold to recruit downstream DDR and repair factors to the site of damage.
-
Effector Kinase Activation: ATM and other apical kinases phosphorylate a cascade of downstream targets, including checkpoint kinases like CHEK1, to orchestrate cell cycle arrest and initiate DNA repair.[1]
Impact on Specific DNA Repair Pathways
PARP1 Hyperactivation and Bioenergetic Collapse
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in DNA repair, particularly for single-strand breaks, and it also participates in DSB repair.[10][11] Upon sensing extensive DNA damage, as induced by IB-DNQ, PARP1 becomes hyperactivated.[2][3]
This hyperactivation has two major consequences:
-
NAD⁺ Depletion: PARP1 consumes large quantities of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), to synthesize poly(ADP-ribose) chains on itself and other proteins.[3][12] The massive scale of DNA damage leads to a catastrophic depletion of the cellular NAD⁺ pool.[3]
-
ATP Depletion: NAD⁺ is essential for glycolysis and oxidative phosphorylation. Its depletion leads to a rapid fall in ATP levels, precipitating a cellular energy crisis.[3]
This sequence of PARP1 hyperactivation, NAD⁺/ATP depletion, and energy collapse culminates in a form of programmed necrosis.[2][3]
Non-Homologous End Joining (NHEJ)
NHEJ is a primary pathway for repairing DSBs throughout the cell cycle.[13][14] A key component of this pathway is the DNA-dependent protein kinase (DNA-PK). Studies have shown that treatment with IB-DNQ, particularly in combination with PARP inhibitors, leads to a significant increase in the phosphorylation of DNA-PK at serine 3205, indicating activation of the NHEJ pathway in response to the induced DSBs.[1]
Synergistic Lethality with PARP Inhibitors
A promising therapeutic strategy involves combining IB-DNQ with PARP inhibitors (PARPi), such as Rucaparib.[1][5] This combination creates a powerful synthetic lethal interaction in NQO1-positive cancer cells.
The rationale is twofold:
-
IB-DNQ Creates the Damage: IB-DNQ acts as the DNA damaging agent, creating a high volume of lesions that require PARP1 activity for efficient repair.
-
PARPi Blocks the Repair: Rucaparib inhibits PARP1, preventing the repair of these lesions.[1][4] This leads to an accumulation of unrepaired DNA damage, amplifying the cytotoxic effect.[5]
This dual-agent treatment has been shown to be more effective than either agent alone, inducing a synergistic increase in markers of DNA damage (γH2AX) and leading to enhanced tumor-selective cell death.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating IB-DNQ, primarily in TNBC cell lines.
Table 1: Drug Concentrations Used in Combination Studies
| Compound | Concentration (Sublethal) | Concentration (Lethal) | Combination Dose | Reference |
|---|---|---|---|---|
| IB-DNQ | 0.1 µM | 0.4 µM | 0.1 µM | [1] |
| Rucaparib | 15 µM | - | 15 µM |[1] |
Table 2: Key Phosphorylation Changes in Response to Treatment
| Protein Target | Phosphorylation Site | Treatment Condition | Outcome | Reference |
|---|---|---|---|---|
| H2AX | Serine 139 | IB-DNQ + Rucaparib | Synergistic increase in phosphorylation | [1][5] |
| DNA-PK | Serine 3205 | IB-DNQ + Rucaparib | Significant synergistic increase (p=0.0369) | [1] |
| ATM/CHEK1 | (Activity) | IB-DNQ | Significantly increased kinase activity |[1] |
Key Experimental Protocols
Cell Culture and NQO1 Expression
-
Cell Lines: MDA-MB-231 and MDA-MB-468 human TNBC cell lines, which harbor a polymorphism (NQO1*2) leading to rapid degradation of the NQO1 protein, are commonly used.[1]
-
NQO1 Overexpression: To create an isogenic control system, these cells are transfected with a plasmid to exogenously overexpress functional NQO1 (denoted as NQO1+ cells), allowing for direct comparison with the NQO1-deficient parental cells.[1]
Drug Treatment Protocol
-
Procedure: NQO1+ and NQO1*2 cells are treated for a specified duration (e.g., short-term treatments for mechanistic studies) with one of the following:
-
Vehicle control (e.g., DMSO).
-
IB-DNQ at sublethal (e.g., 0.1 µM) or lethal (e.g., 0.4 µM) concentrations.
-
Rucaparib (e.g., 15 µM).
-
A combination of sublethal IB-DNQ and Rucaparib.[1]
-
Proteomic and Phosphoproteomic Analysis
-
Objective: To gain a global understanding of changes in protein abundance, phosphorylation state, and thermal stability following drug treatment.[4][5]
-
Methodology:
-
Cells are harvested after treatment, and proteins are extracted.
-
Samples are subjected to mass spectrometry-based analysis for global proteomics and phosphoproteomics.
-
Thermal Proteome Profiling (TPP) may be used to assess changes in protein thermal stability, which can indicate drug-target engagement or changes in protein complex formation.[1]
-
Western Blotting
-
Objective: To validate mass spectrometry findings and quantify changes in specific proteins of interest.
-
Targets: Key proteins in the DDR pathway, such as phospho-H2AX (Ser139), phospho-DNA-PK (Ser3205), and total levels of these proteins are assessed to confirm pathway activation.[1]
Conclusion
IB-DNQ represents a highly selective anti-cancer agent whose efficacy is rooted in the targeted induction of overwhelming oxidative stress and subsequent DNA damage in NQO1-overexpressing tumors. Its mechanism triggers a robust DNA damage response, characterized by the activation of the ATM and DNA-PK signaling pathways and the hyperactivation of PARP1, leading to a unique bioenergetic collapse. The profound reliance of cancer cells on PARP1 to manage IB-DNQ-induced damage makes the combination of IB-DNQ with PARP inhibitors a powerful and synergistic therapeutic strategy. Further investigation into these pathways will continue to refine the clinical application of IB-DNQ and similar NQO1-bioactivatable drugs in precision oncology.
References
- 1. Unraveling systemic responses to NQO1-activated IB-DNQ and Rucaparib single and dual agent therapy in triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | The mechanism and clinical application of DNA damage repair inhibitors combined with immune checkpoint inhibitors in the treatment of urologic cancer [frontiersin.org]
- 11. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer treatment-induced NAD+ depletion in premature senescence and late cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the non homologous end joining process in the context of hypoxic tumor cells - Salles - Translational Cancer Research [tcr.amegroups.org]
- 14. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of IB-DNQ in Targeting Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl-deoxynyboquinone (IB-DNQ) is a novel, potent NQO1-bioactivatable drug candidate that has demonstrated significant promise in the selective targeting of cancer cells.[1][2][3] Many solid tumors, including non-small cell lung, pancreatic, breast, and head and neck cancers, exhibit elevated expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) compared to normal tissues.[4][5] This differential expression provides a therapeutic window for targeted therapies. IB-DNQ leverages this distinction, acting as a substrate for NQO1 to induce tumor-specific cytotoxicity.[2][3] This technical guide provides an in-depth overview of the mechanism of action of IB-DNQ, its effects on cancer cell metabolism, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action: A Multi-faceted Assault on Cancer Cell Metabolism
The cytotoxic activity of IB-DNQ is contingent on its enzymatic activation by NQO1, initiating a cascade of events that culminate in cancer cell death through metabolic catastrophe.[6]
2.1. NQO1-Dependent Futile Redox Cycling
In cancer cells with high NQO1 expression, IB-DNQ undergoes a two-electron reduction by NQO1, utilizing NADH or NADPH as electron donors, to form an unstable hydroquinone (B1673460).[6] This hydroquinone rapidly auto-oxidizes back to the parent quinone, generating reactive oxygen species (ROS), primarily superoxide (B77818) radicals (O₂⁻).[6] This process, known as futile redox cycling, creates a massive oxidative burst within the cancer cell and leads to the rapid consumption of NAD(P)H.[6][7]
2.2. Induction of Severe Oxidative Stress and DNA Damage
The excessive production of ROS overwhelms the antioxidant capacity of the cancer cell, leading to severe oxidative stress. This results in widespread damage to cellular macromolecules, including lipids, proteins, and, critically, DNA, causing single and double-strand breaks.[3]
2.3. PARP1 Hyperactivation and Catastrophic Energy Depletion
The extensive DNA damage triggers the hyperactivation of the nuclear enzyme Poly(ADP-ribose) polymerase 1 (PARP1), a key sensor of DNA damage.[8] PARP1 utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) polymers at the sites of DNA damage, a process crucial for DNA repair. The massive and sustained activation of PARP1 by IB-DNQ-induced DNA damage leads to a rapid and profound depletion of the cellular NAD+ pool.[8] This, in turn, inhibits NAD+-dependent metabolic pathways, including glycolysis and oxidative phosphorylation, resulting in a catastrophic drop in ATP levels and a severe energy crisis.[8]
2.4. Induction of Programmed Cell Death: Apoptosis and Necrosis
The culmination of oxidative stress, DNA damage, and energy depletion drives the cancer cell towards programmed cell death. IB-DNQ has been shown to induce both apoptotic and necrotic cell death pathways.[8] The specific mode of cell death can be influenced by the cellular context and the presence of other therapeutic agents. For instance, combination with PARP inhibitors can steer the cell death mechanism towards apoptosis.[6]
Quantitative Data on IB-DNQ Efficacy
The potency of IB-DNQ has been evaluated across various cancer cell lines, demonstrating significantly lower IC50 values in NQO1-positive cells.
| Cell Line | Cancer Type | NQO1 Status | IB-DNQ IC50 (µM) | Reference |
| SCCF1 | Feline Oral Squamous Cell Carcinoma | High | ~0.1-1 | [1] |
| SCCF2 | Feline Oral Squamous Cell Carcinoma | Moderate | ~1-10 | [1] |
| SCCF3 | Feline Oral Squamous Cell Carcinoma | Low | >10 | [1] |
| HCC1937 | Triple-Negative Breast Cancer | High | ~0.1-0.2 (in combination with Rucaparib) | [6] |
| MDA-MB-231 NQO1+ | Triple-Negative Breast Cancer | High (overexpressed) | Sensitive (specific value not provided) | [6] |
| MDA-MB-231 NQO1*2 | Triple-Negative Breast Cancer | Low (polymorphism) | Resistant (specific value not provided) | [6] |
Signaling Pathways and Metabolic Effects
IB-DNQ's mechanism of action directly and indirectly impacts several critical signaling pathways and metabolic processes within cancer cells.
Core Signaling Pathway of IB-DNQ Action
The central mechanism of IB-DNQ involves a linear cascade of events initiated by NQO1 and culminating in cell death.
Caption: Core signaling pathway of IB-DNQ in NQO1-positive cancer cells.
Experimental Workflow for Evaluating IB-DNQ Efficacy
A typical preclinical workflow to assess the potential of IB-DNQ involves a series of in vitro and in vivo experiments.
Caption: Experimental workflow for preclinical evaluation of IB-DNQ.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of IB-DNQ's effects on cancer cell metabolism.
5.1. NQO1 Activity Assay
This assay measures the enzymatic activity of NQO1 in cell lysates.[9]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
96-well clear bottom plate
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Cytochrome c (77 µM final concentration)
-
NADH (200 µM final concentration)
-
Menadione (10 µM final concentration)
-
Dicoumarol (NQO1 inhibitor, for control wells)
-
Microplate reader
-
-
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
In a 96-well plate, add 20-40 µg of protein lysate to each well.
-
For control wells, pre-incubate lysates with dicoumarol.
-
Prepare a reaction cocktail containing assay buffer, cytochrome c, NADH, and menadione.
-
Initiate the reaction by adding the reaction cocktail to each well.
-
Immediately measure the absorbance at 550 nm every 30 seconds for 5-10 minutes at 37°C.
-
Calculate NQO1 activity based on the rate of cytochrome c reduction, using the molar extinction coefficient of reduced cytochrome c.
-
5.2. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect intracellular ROS levels.
-
Materials:
-
Cancer cell lines (NQO1-positive and -negative)
-
IB-DNQ
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells in appropriate culture plates or dishes.
-
Treat cells with various concentrations of IB-DNQ for the desired time.
-
Wash the cells with PBS.
-
Load the cells with DCFDA solution (typically 5-10 µM in serum-free media) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer (Ex/Em ~485/535 nm).
-
5.3. Seahorse XF Real-Time ATP Rate Assay
This assay simultaneously measures mitochondrial respiration and glycolysis to determine the ATP production from each pathway.[10][11][12][13][14]
-
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Real-Time ATP Rate Assay Kit (containing oligomycin (B223565) and rotenone/antimycin A)
-
IB-DNQ
-
Appropriate cell culture medium for the assay
-
-
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Hydrate the sensor cartridge overnight in a non-CO₂ incubator.
-
Replace the growth medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator for 1 hour.
-
Treat cells with IB-DNQ for the desired duration before the assay.
-
Load the hydrated sensor cartridge with oligomycin and rotenone/antimycin A into the appropriate ports.
-
Calibrate the Seahorse XF Analyzer.
-
Run the assay to measure baseline oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
The instrument will sequentially inject the inhibitors to determine the ATP production rates from oxidative phosphorylation and glycolysis.
-
Analyze the data using the Seahorse Wave software.
-
5.4. Apoptosis and Necrosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[8][15][16]
-
Materials:
-
Cancer cell lines
-
IB-DNQ
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with IB-DNQ for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Conclusion and Future Directions
IB-DNQ represents a promising targeted therapeutic strategy for cancers overexpressing NQO1. Its unique mechanism of action, which exploits a common metabolic vulnerability in cancer cells, leads to potent and selective cytotoxicity. The profound impact of IB-DNQ on cancer cell metabolism, particularly the induction of a severe energy crisis, underscores its potential as a powerful anticancer agent.
Future research should focus on:
-
Expanding the evaluation of IB-DNQ in a broader range of NQO1-positive cancer types.
-
Investigating rational combination therapies to enhance the efficacy of IB-DNQ and overcome potential resistance mechanisms.
-
Conducting comprehensive preclinical toxicology and pharmacokinetic studies to facilitate its translation into clinical trials.
-
Identifying predictive biomarkers beyond NQO1 expression to better select patients who are most likely to respond to IB-DNQ therapy.
The continued exploration of IB-DNQ and similar NQO1-bioactivatable drugs holds the potential to deliver novel and effective treatments for a variety of challenging cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Veterinary Cancer Society Conference 2017 - VIN [vin.com]
- 6. Unraveling systemic responses to NQO1-activated IB-DNQ and Rucaparib single and dual agent therapy in triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Utilizing feline oral squamous cell carcinoma patients to develop NQO1-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 16. bioscience.co.uk [bioscience.co.uk]
Methodological & Application
Isobutyl-deoxynyboquinone (IB-DNQ): A Comprehensive Guide to Laboratory Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the laboratory synthesis of Isobutyl-deoxynyboquinone (IB-DNQ), a potent and selective substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1). IB-DNQ is a promising agent in cancer research due to its ability to induce targeted cell death in tumors overexpressing NQO1. This guide covers the synthetic route, experimental protocols, relevant biological pathways, and key quantitative data to facilitate its use in a research and drug development setting.
Introduction
This compound (IB-DNQ) is a derivative of deoxynyboquinone (B1670260) (DNQ), a natural product that has demonstrated significant antineoplastic activity. The cytotoxic effect of IB-DNQ is contingent on its bioactivation by NQO1, an enzyme frequently upregulated in various solid tumors, including lung, breast, and pancreatic cancers. This targeted activation mechanism minimizes off-target effects, making IB-DNQ a compound of high interest for cancer therapy.
Upon two-electron reduction by NQO1, IB-DNQ forms an unstable hydroquinone. This intermediate rapidly auto-oxidizes back to the parent quinone, creating a futile redox cycle that generates substantial amounts of reactive oxygen species (ROS), primarily superoxide (B77818) radicals. The resulting oxidative stress overwhelms the cellular antioxidant capacity, leading to DNA damage, PARP1 hyperactivation, and ultimately, cancer cell death through programmed necrosis and apoptosis.
Synthesis of this compound
The synthesis of IB-DNQ is adapted from the modular, multi-step synthesis of deoxynyboquinone (DNQ) developed by Hergenrother and colleagues, which utilizes palladium-mediated coupling reactions. The final step involves the N-alkylation of the DNQ core with an isobutyl group.
Key Quantitative Data for IB-DNQ
| Parameter | Value | Reference |
| Molecular Formula | C18H18N2O4 | N/A |
| Molecular Weight | 326.35 g/mol | N/A |
| In Vitro IC50 (A549 cells) | 0.08 µM | [1] |
| In Vitro IC50 (MCF-7 cells) | 0.025 µM | [1] |
| Maximum Tolerated Dose (Mice) | 15 mg/kg | [1] |
| Peak Plasma Concentration (Cats, 1.0-2.0 mg/kg IV) | Exceeds in vitro cytotoxic concentrations | [2] |
Experimental Protocols
I. Synthesis of Deoxynyboquinone (DNQ) Precursor
The synthesis of the DNQ precursor follows a seven-step linear sequence involving three palladium-mediated coupling reactions, as described by Bair et al. in the Journal of the American Chemical Society.[3][4][5] This established protocol provides a reliable method to obtain the core structure required for the final N-alkylation step. For detailed experimental procedures for the synthesis of the DNQ precursor, please refer to the supporting information of the original publication.
II. N-Alkylation of Deoxynyboquinone to Yield this compound (IB-DNQ)
This protocol describes the final step in the synthesis of IB-DNQ, the N-alkylation of the DNQ precursor. An optimized, large-scale synthesis has been reported.[6]
Materials:
-
Deoxynyboquinone (DNQ)
-
Isobutyl iodide
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a solution of Deoxynyboquinone in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K2CO3).
-
Add isobutyl iodide to the reaction mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Characterization:
-
Confirm the identity and purity of the synthesized IB-DNQ using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS).
Signaling Pathway and Experimental Workflow
IB-DNQ Mechanism of Action
The primary mechanism of action of IB-DNQ involves its selective bioactivation by NQO1 in cancer cells, leading to a futile redox cycle and the generation of cytotoxic reactive oxygen species (ROS).
Caption: IB-DNQ signaling pathway in NQO1-positive cancer cells.
Experimental Workflow for In Vitro Cytotoxicity Assay
A typical workflow to assess the cytotoxic effects of synthesized IB-DNQ on cancer cell lines with varying NQO1 expression levels.
Caption: Workflow for in vitro cytotoxicity assessment of IB-DNQ.
Conclusion
This application note provides a comprehensive overview and practical guidance for the synthesis and application of this compound (IB-DNQ) in a laboratory setting. By leveraging the established synthetic route for the deoxynyboquinone core and a final N-alkylation step, researchers can efficiently produce IB-DNQ for further investigation into its promising anticancer properties. The provided protocols and diagrams serve as a valuable resource for scientists in the field of cancer biology and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRDizin [search.trdizin.gov.tr]
- 4. Pharmacokinetics and derivation of an anticancer dosing regimen for the novel anti-cancer agent this compound (IB-DNQ), a NQO1 bioactivatable molecule, in the domestic felid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Application Notes and Protocols: Preparation of Isobutyl-deoxynyboquinone (IB-DNQ) Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isobutyl-deoxynyboquinone (IB-DNQ) is a potent and selective substrate for NAD(P)H:quinone oxidoreductase (NQO1), an enzyme frequently overexpressed in various solid tumors like lung, breast, and pancreatic cancers.[1][2] Upon activation by NQO1, IB-DNQ engages in a futile redox cycle, leading to the massive generation of reactive oxygen species (ROS) and subsequent cancer cell death.[2][3] This mechanism makes IB-DNQ a promising agent in targeted cancer therapy research.[4][5] Proper preparation and storage of IB-DNQ stock solutions are critical for ensuring experimental reproducibility and preserving the compound's stability and efficacy.
This document provides detailed protocols for the preparation of IB-DNQ stock solutions for both in vitro and in vivo applications.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This data is essential for accurate stock solution preparation and handling.
| Property | Value | Reference |
| Chemical Name | This compound (IB-DNQ) | [2][4] |
| CAS Number | 1430798-22-3 | [4] |
| Molecular Weight | 326.35 g/mol | [4] |
| Appearance | Brown to red solid | [4] |
| Solubility | Soluble in DMSO at 10 mg/mL (30.64 mM) | [4] |
| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | [4] |
| Storage (Solution) | 6 months at -80°C; 1 month at -20°C | [4] |
Experimental Protocols
2.1. Protocol for Preparing DMSO Stock Solution (For In Vitro Use)
This protocol describes the preparation of a 10 mM stock solution of IB-DNQ in Dimethyl Sulfoxide (DMSO), suitable for most cell-based assays.
Materials and Equipment:
-
This compound (IB-DNQ) powder
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or heating block set to 60°C
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Procedure:
-
Pre-Weighing Preparation: Allow the IB-DNQ powder container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing IB-DNQ: Carefully weigh 3.26 mg of IB-DNQ powder and place it into a sterile tube.
-
Solvent Addition: Add 1 mL of high-quality, newly opened DMSO to the tube containing the IB-DNQ powder. Using hygroscopic (wet) DMSO can significantly hinder solubility.[4]
-
Dissolution: To achieve full dissolution, vortex the mixture and then treat with sonication and warming.[4] It is recommended to heat the solution to 60°C.[4] Alternate between vortexing and heating until all solid material is visibly dissolved.
-
Aliquotting: To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile cryovials.[4]
-
Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
2.2. Protocol for Preparing HPβCD Formulation (For In Vivo Use)
For animal studies, a formulation using hydroxypropyl-β-cyclodextrin (HPβCD) is often required to improve aqueous solubility.
Materials and Equipment:
-
This compound (IB-DNQ) powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
10 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Sterile, deionized water
-
pH meter
-
Vortex mixer and sonicator
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare HPβCD Solution: Prepare a 60 mM solution of HPβCD in sterile water.
-
Basify Solution: Adjust the HPβCD solution to a pH between 11 and 12 by adding 1-2 drops of 10 M NaOH.[6]
-
Add IB-DNQ: Weigh the required amount of IB-DNQ powder and add it to the basic HPβCD solution to achieve the desired final concentration (e.g., 1-2 mg/kg).[6]
-
Dissolve Compound: Vigorously vortex and sonicate the slurry until the IB-DNQ powder is completely dissolved.[6]
-
Neutralize Solution: Carefully adjust the pH of the solution back to a range of 8.0 to 8.5 using 1 M HCl.[6] Note: The compound may precipitate if the pH drops below 7.5.[6]
-
Sterilization and Storage: Sterile filter the final solution through a 0.22 µm syringe filter. This solution should be prepared fresh for each experiment.
Quantitative Data Tables
Stock Solution Preparation Guide (Mass per Volume of DMSO)
The following table provides pre-calculated mass values for preparing common stock concentrations.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.326 mg | 1.63 mg | 3.26 mg |
| 5 mM | 1.63 mg | 8.15 mg | 16.3 mg |
| 10 mM | 3.26 mg | 16.3 mg | 32.6 mg |
| 30.64 mM (10 mg/mL) | 10.0 mg | 50.0 mg | 100.0 mg |
Visualized Workflow and Signaling Pathway
Experimental Workflow Diagram
The diagram below outlines the sequential steps for preparing a DMSO-based stock solution of IB-DNQ for research purposes.
Caption: Workflow for IB-DNQ stock solution preparation.
Signaling Pathway Diagram
This diagram illustrates the mechanism of action of IB-DNQ in cancer cells that overexpress the NQO1 enzyme.
Caption: Mechanism of NQO1-mediated IB-DNQ cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetics and derivation of an anticancer dosing regimen for the novel anti-cancer agent this compound (IB-DNQ), a NQO1 bioactivatable molecule, in the domestic felid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Utilizing feline oral squamous cell carcinoma patients to develop NQO1-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isobutyl-deoxynyboquinone (IB-DNQ)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Isobutyl-deoxynyboquinone (IB-DNQ), a selective substrate of NAD(P)H:quinone oxidoreductase 1 (NQO1). IB-DNQ's mechanism of action involves NQO1-mediated redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cytotoxicity in cancer cells overexpressing NQO1.
Data Presentation: Solubility of this compound
The solubility of IB-DNQ is crucial for the design and reproducibility of both in vitro and in vivo experiments. Below is a summary of recommended solvents and formulations.
| Solvent/System | Application | Concentration | Protocol Highlights |
| Dimethyl Sulfoxide (DMSO) | In Vitro | 10 mg/mL (30.64 mM)[1] | Use of freshly opened, anhydrous DMSO is recommended. Aiding dissolution with ultrasonication, gentle warming, and heating up to 60°C may be necessary.[1] |
| Aqueous solution with Hydroxypropyl-β-cyclodextrin (HPβCD) | In Vivo | 1.0 mg/mL | IB-DNQ can be formulated as an aqueous solution for intravenous administration or as an oral slurry.[2] |
Note: Currently, detailed quantitative solubility data for IB-DNQ in other common laboratory solvents such as ethanol, methanol, or phosphate-buffered saline (PBS) is not widely available in the literature. Researchers are advised to determine the solubility in their specific buffer or medium empirically.
Experimental Protocols
Preparation of IB-DNQ Stock Solution for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution of IB-DNQ in DMSO, suitable for use in cell-based assays.
Materials:
-
This compound (IB-DNQ) powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of IB-DNQ powder in a sterile container.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10 mg/mL (30.64 mM).[1]
-
Dissolution:
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, brief ultrasonication may be applied.
-
Gentle warming in a water bath or on a heat block up to 60°C can also aid dissolution.[1] Visually inspect to ensure complete solubilization.
-
-
Storage:
-
Working Solution Preparation:
-
When preparing working solutions for cell culture experiments, dilute the DMSO stock solution in the desired aqueous buffer or cell culture medium.
-
It is recommended to perform serial dilutions to minimize the risk of precipitation.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Preparation of IB-DNQ Formulation for In Vivo Studies
This protocol outlines the preparation of an IB-DNQ formulation using hydroxypropyl-β-cyclodextrin (HPβCD) for intravenous administration in animal models.
Materials:
-
This compound (IB-DNQ) powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile water for injection
-
Sterile vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Vehicle Preparation: Prepare the required concentration of HPβCD in sterile water.
-
IB-DNQ Addition: Add the weighed IB-DNQ powder to the HPβCD solution to achieve the target concentration (e.g., 1.0 mg/mL).
-
Solubilization: Vortex and sonicate the mixture until the IB-DNQ is fully dissolved, resulting in a clear aqueous solution.
-
Administration: The resulting solution can be administered intravenously. For oral administration, it can be prepared as an oral slurry in HPβCD.[2]
Mandatory Visualizations
Signaling Pathway of IB-DNQ Action
Caption: Mechanism of IB-DNQ induced cell death.
Experimental Workflow for Assessing IB-DNQ Cytotoxicity
References
Application Notes and Protocols for the Administration of IB-DNQ in Animal Models: A Comparative Analysis of Intravenous and Oral Routes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Isobutyl-deoxynyboquinone (IB-DNQ), a potent NAD(P)H:quinone oxidoreductase (NQO1)-bioactivatable anticancer agent, in animal models. This document focuses on the comparative aspects of intravenous (IV) and oral administration routes, offering detailed protocols, pharmacokinetic data summaries, and a visualization of the underlying signaling pathway to guide preclinical research.
Introduction
This compound (IB-DNQ) is a second-generation deoxynyboquinone (B1670260) analog designed for enhanced pharmacokinetic properties and potent, selective anticancer activity. Its mechanism of action is contingent on the overexpression of NQO1, an enzyme frequently upregulated in solid tumors. This targeted activation minimizes off-target toxicity, making IB-DNQ a promising candidate for further preclinical and clinical development. Understanding the pharmacokinetic and pharmacodynamic profiles of different administration routes is critical for designing effective dosing regimens and translating preclinical findings.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of IB-DNQ following intravenous and oral administration in feline models. The data is primarily derived from studies conducted on healthy research felines, which serve as a valuable comparative oncology model.
Table 1: Pharmacokinetic Parameters of Intravenously Administered IB-DNQ in Felines
| Dose (mg/kg) | Route | Vehicle | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Key Observations |
| 0.5 | IV | Aqueous HPβCD | Data not available | < 15 | Data not available | Dose-proportional plasma concentrations observed. |
| 1.0 | IV | Aqueous HPβCD | ~1500 | < 15 | Data not available | Achieved peak plasma concentrations exceeding in vitro cytotoxic levels.[1] |
| 2.0 | IV | Aqueous HPβCD | >2000 | < 15 | Data not available | Higher doses resulted in proportionally higher peak plasma concentrations.[1] |
Table 2: Pharmacokinetic Parameters of Orally Administered IB-DNQ in Felines
| Dose (mg/kg) | Route | Vehicle | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Key Observations |
| 1.0 | Oral | Oral slurry in HPβCD | ~100-200 | ~4 | Data not available | Slower absorption and significantly lower peak plasma concentrations compared to IV route. |
Signaling Pathway
IB-DNQ's anticancer activity is initiated by its reduction by NQO1 in a futile redox cycle, leading to massive generation of reactive oxygen species (ROS) and subsequent apoptotic cell death.
Caption: NQO1-mediated futile redox cycling of IB-DNQ leading to apoptosis.
Experimental Protocols
The following are generalized protocols for the administration of IB-DNQ in feline models, based on published studies. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intravenous (IV) Administration
Objective: To achieve rapid and complete bioavailability of IB-DNQ for acute efficacy and pharmacokinetic studies.
Materials:
-
IB-DNQ
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile Water for Injection
-
Sterile syringes and needles (22-25 gauge)
-
Catheter (for venous access)
-
Infusion pump (optional, for controlled infusion rate)
-
Animal scale
-
Restraint devices
Procedure:
-
Animal Preparation: Acclimate the animals to the housing facility. Fast the animals overnight (approximately 12 hours) prior to dosing, with water available ad libitum.
-
Formulation Preparation: Prepare a stock solution of IB-DNQ in HPβCD and sterile water. For example, a 1.0 mg/mL solution can be prepared. Ensure complete dissolution.
-
Dosing:
-
Weigh the animal to determine the exact dose volume.
-
Place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous vein).
-
Administer the calculated dose of IB-DNQ solution as a slow bolus over 5 minutes.[2]
-
For pharmacokinetic studies, record the exact start and end times of the infusion.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any adverse reactions during and after administration, such as ptyalism (excessive salivation) and tachypnea (rapid breathing), which have been reported as transient and tolerable side effects.[1]
-
For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Protocol 2: Oral (PO) Administration
Objective: To evaluate the oral bioavailability and efficacy of IB-DNQ following gastrointestinal absorption.
Materials:
-
IB-DNQ
-
HPβCD
-
Sterile water
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
-
Animal scale
-
Restraint devices
Procedure:
-
Animal Preparation: Follow the same fasting and acclimation procedures as for IV administration.
-
Formulation Preparation: Prepare an oral slurry of IB-DNQ in HPβCD and sterile water.
-
Dosing:
-
Weigh the animal to determine the exact dose volume.
-
Gently restrain the animal.
-
Measure the distance from the animal's mouth to the last rib to ensure proper length of gavage needle insertion.
-
Attach the gavage needle to the syringe containing the IB-DNQ slurry.
-
Gently insert the gavage needle into the esophagus and deliver the dose.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress or regurgitation.
-
For pharmacokinetic studies, collect blood samples at appropriate time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of IV versus oral IB-DNQ administration.
Caption: Workflow for comparative pharmacokinetic analysis of IV vs. oral IB-DNQ.
Conclusion
The choice between intravenous and oral administration of IB-DNQ in animal models depends on the specific objectives of the study. IV administration provides rapid, complete bioavailability, making it ideal for establishing maximum tolerated dose, acute efficacy, and baseline pharmacokinetic parameters. Oral administration, while resulting in lower and delayed peak plasma concentrations, is essential for evaluating the potential for clinical translation as a less invasive, chronic dosing regimen. The protocols and data presented herein provide a foundational guide for researchers to design and execute robust preclinical studies with IB-DNQ.
References
- 1. Pharmacokinetics and derivation of an anticancer dosing regimen for the novel anti-cancer agent this compound (IB-DNQ), a NQO1 bioactivatable molecule, in the domestic felid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilizing feline oral squamous cell carcinoma patients to develop NQO1-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isobutyl-deoxynyboquinone (IB-DNQ) for Triple-Negative Breast Cancer (TNBC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2). This lack of well-defined molecular targets makes it difficult to treat with targeted therapies, often leaving chemotherapy as the primary option, which is associated with significant side effects and resistance.[1][2][3] A promising therapeutic strategy for TNBC involves targeting NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme highly expressed in many solid tumors, including TNBC, but not in corresponding normal tissues.[4]
Isobutyl-deoxynyboquinone (IB-DNQ) is a potent and selective NQO1-bioactivatable drug that has demonstrated significant preclinical efficacy against TNBC.[5][6][7] IB-DNQ is a derivative of deoxynyboquinone (B1670260) (DNQ) and is reported to be more potent than other NQO1-bioactivatable agents like β-lapachone.[5][8] This document provides detailed application notes and experimental protocols for the use of IB-DNQ in TNBC research, summarizing key quantitative data and outlining the underlying signaling pathways and experimental workflows.
Mechanism of Action
IB-DNQ's anticancer activity is contingent on its bioactivation by NQO1.[4] NQO1, a two-electron reductase, converts IB-DNQ into an unstable hydroquinone (B1673460).[5][8][9] This hydroquinone then undergoes a futile redox cycle, spontaneously oxidizing back to IB-DNQ while reducing molecular oxygen to generate reactive oxygen species (ROS), primarily superoxide (B77818) radicals.[5][8][9] The massive and rapid generation of ROS leads to extensive DNA damage, hyperactivation of Poly(ADP-ribose) polymerase 1 (PARP1), subsequent depletion of NAD+ and ATP, and ultimately, cancer cell death through programmed necrosis and apoptosis.[8][10][11]
The tumor-selective expression of NQO1 ensures that IB-DNQ's cytotoxic effects are primarily localized to cancer cells, minimizing damage to healthy tissues.[4]
Data Presentation
Table 1: In Vitro Cytotoxicity of IB-DNQ in TNBC Cell Lines
| Cell Line | NQO1 Status | IB-DNQ LD50 | Combination Treatment (IB-DNQ + Rucaparib) | Reference |
| MDA-MB-231 (NQO1-) | Low/Deficient | > 1 µM | - | [7] |
| MDA-MB-231 (NQO1+) | Stably Overexpressed | < 50 nM | Synergistic cell killing | [5][7][8] |
| MDA-MB-468 (NQO1*2) | Polymorphism (rapid degradation) | - | Synergistic cell killing with NQO1 overexpression | [5] |
| HCC1937 | - | ~100-200 nM (with 15 µM Rucaparib) | Synergistic cell killing | [5] |
| SUM149 | - | LD50 ~50-100 nM | Synergistic with ATN224 (SOD1 inhibitor) | [7] |
| SUM159 | - | LD50 ~25-50 nM | Synergistic with ATN224 (SOD1 inhibitor) | [7] |
| Vari068 | - | LD50 ~25-100 nM | - | [7] |
Table 2: Key Findings from Combination Studies
| Combination | Key Finding | Mechanism | Reference |
| IB-DNQ + Rucaparib (PARP Inhibitor) | Synergistic cancer cell death in NQO1-expressing TNBC cells. | Inhibition of PARP1-mediated DNA repair enhances the effects of IB-DNQ-induced DNA damage. | [5][6][8] |
| IB-DNQ + Dicoumarol (NQO1 Inhibitor) | Greatly reduced efficacy of IB-DNQ. | Confirms the NQO1-dependence of IB-DNQ's cytotoxicity. | [5] |
| IB-DNQ + ATN224 (SOD1 Inhibitor) | Synergistically enhances IB-DNQ-elicited lethality. | Inhibition of superoxide dismutase 1 (SOD1) likely increases the accumulation of cytotoxic ROS. | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of IB-DNQ on TNBC cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, HCC1937)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
IB-DNQ stock solution (in DMSO)
-
Rucaparib stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of IB-DNQ (e.g., 0.01 µM to 10 µM) and/or Rucaparib (e.g., 15 µM) in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO).
-
For combination studies, treat cells with a fixed concentration of Rucaparib along with varying concentrations of IB-DNQ.
-
Incubate the plate for a specified period (e.g., 4 hours for short-term response or 72 hours for long-term viability).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the LD50 values.
Protocol 2: Western Blotting for DNA Damage and Cell Cycle Markers
Objective: To assess the induction of DNA damage and changes in cell cycle regulatory proteins following IB-DNQ treatment.
Materials:
-
TNBC cells treated with IB-DNQ and/or Rucaparib
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-CDK1, anti-phospho-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat TNBC cells with sublethal (e.g., 0.1 µM) and lethal (e.g., 0.4 µM) concentrations of IB-DNQ, Rucaparib (e.g., 15 µM), or a combination for a short duration (e.g., 4 hours).
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Protocol 3: In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of IB-DNQ in a preclinical TNBC mouse model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
NQO1-expressing TNBC cells (e.g., MDA-MB-231-NQO1+)
-
Matrigel
-
IB-DNQ formulation for intravenous (i.v.) or oral (p.o.) administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject TNBC cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, IB-DNQ alone, Rucaparib alone, IB-DNQ + Rucaparib).
-
Administer the treatments according to a predetermined schedule (e.g., daily or every other day). Doses for IB-DNQ may range from 0.5 to 2 mg/kg via i.v. administration.[12][13]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A new approach to treating a difficult type of breast cancer [showme.missouri.edu]
- 3. Anti-cancer drug sensitivity testing and preclinical evaluation of the anti-cancer potential of WEE1 inhibitor in triple-negative breast cancer patient-derived organoids and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unraveling systemic responses to NQO1-activated IB-DNQ and Rucaparib single and dual agent therapy in triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling systemic responses to NQO1-activated IB-DNQ and Rucaparib single and dual agent therapy in triple-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms [scholarworks.indianapolis.iu.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacokinetics and derivation of an anticancer dosing regimen for the novel anti-cancer agent this compound (IB-DNQ), a NQO1 bioactivatable molecule, in the domestic felid species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting NQO1 Expression in IB-DNQ Treated Cells via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial enzyme in cellular defense against oxidative stress, playing a significant role by catalyzing the two-electron reduction of quinones, which prevents the formation of reactive oxygen species.[1][2] Its overexpression in various solid tumors has made it a compelling target for cancer therapy.[1][3] Isobutyl-deoxynyboquinone (IB-DNQ) is a potent and specific NQO1-bioactivatable molecule that generates high levels of reactive oxygen species (ROS), leading to cell death in NQO1-overexpressing cancer cells.[4][5] This makes IB-DNQ a promising candidate for targeted cancer therapy.[4][6] The efficacy of IB-DNQ is dependent on the expression levels of NQO1. Therefore, accurate detection of NQO1 protein expression is critical for assessing cellular response to IB-DNQ treatment. Western blotting is a fundamental technique to quantify NQO1 protein levels in cell lysates.
Signaling Pathway
The expression of NQO1 is primarily regulated by the Keap1-Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.[1][2] Under normal conditions, Keap1 targets Nrf2 for degradation. However, upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, including NQO1, leading to their increased expression.[7][8]
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol for detecting NQO1 protein levels in cells treated with IB-DNQ.
Quantitative Data Summary
The following tables summarize example data for IB-DNQ treatment and recommended antibody dilutions for Western blotting.
Table 1: IB-DNQ Treatment Parameters
| Cell Line | IB-DNQ Concentration (µM) | Treatment Time (hours) | Reference |
| SCCF1 | 0.01 - 100 | Not Specified | [6] |
| SCCF1 | 0.1 - 3 | 1 | [6] |
| Vari068 | ~0.063 (LD50) | 24 | [5][9] |
| TNBC Cells | Varies | 4 | [10] |
Table 2: Antibody Dilutions and Protein Loading
| Antibody | Dilution | Protein Loading per Lane (µg) | Predicted Band Size (kDa) | Reference |
| Rabbit anti-NQO1 (Abcam ab80588) | 1:1000 | 20-40 | 31 | [1] |
| Rabbit anti-NQO1 (CST #62262) | 1:1000 | Not Specified | Not Specified | [1] |
| Mouse anti-NQO1 (A180) | 1:1000 | Not Specified | 31 | |
| Rabbit anti-NQO1 (Proteintech 11451-1-AP) | 1:4000 | Not Specified | Not Specified | [11] |
| Mouse anti-β-actin (Loading Control) | 1:5000 | 20-30 | ~42 | [1] |
| Mouse anti-GAPDH (Loading Control) | 1:5000 | 20-30 | ~37 | [1] |
| HRP-conjugated secondary antibody | 1:5000 | Not Specified | Not Applicable | [1] |
Detailed Experimental Protocol: Western Blot for NQO1
This protocol is designed for the analysis of NQO1 protein levels in cell lysates following treatment with IB-DNQ.
1. Materials and Reagents
-
Cell Lines: Cell lines with known or suspected NQO1 expression.
-
IB-DNQ: Prepare stock solutions in DMSO.[6]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Assay Reagent: BCA or Bradford protein assay kit.[1]
-
SDS-PAGE Gels: 12% polyacrylamide gels are recommended.[1]
-
Transfer Buffer: Standard Tris-glycine buffer with 20% methanol.[1]
-
Membranes: PVDF or nitrocellulose membranes (0.45 µm).[1]
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[1]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated goat anti-rabbit or goat anti-mouse IgG.[1]
-
Detection Reagent: ECL chemiluminescent substrate.[1]
-
Phosphate-Buffered Saline (PBS)
2. Cell Culture and IB-DNQ Treatment
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of IB-DNQ for the specified duration. Include a vehicle control (DMSO-treated) group.
3. Cell Lysis
-
For adherent cells: Wash cells twice with ice-cold PBS.[12] Add ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish), and scrape the cells.[12]
-
For suspension cells: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in ice-cold lysis buffer.[12]
-
Incubate the lysate on ice for 30 minutes.[12]
-
Clarify the lysate by centrifuging at 12,000-16,000 x g for 10-20 minutes at 4°C.[12]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
5. Sample Preparation and SDS-PAGE
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.[1]
-
Boil the samples at 95-100°C for 5 minutes.[1]
-
Load 20-30 µg of protein per lane onto a 12% SDS-PAGE gel.[1]
-
Run the gel at 100-120 V until the dye front reaches the bottom.[1]
6. Protein Transfer
-
Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours or use a semi-dry transfer system according to the manufacturer's instructions.[1]
7. Immunoblotting
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation.[1]
-
Wash the membrane three times for 5 minutes each with TBST.[1]
-
Incubate the membrane with the primary anti-NQO1 antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
For the loading control, the membrane can be stripped and re-probed with an anti-β-actin or anti-GAPDH antibody, or a separate gel can be run.
8. Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's instructions.[1]
-
Incubate the membrane with the ECL reagent for 1-5 minutes.[1]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.[1]
-
Quantify the band intensities using appropriate software and normalize the NQO1 signal to the loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. NQO1 enzyme and its role in cellular protection; an insight [scielo.isciii.es]
- 3. redoxscience.com [redoxscience.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NAD(P)H dehydrogenase (quinone 1) - Wikipedia [en.wikipedia.org]
- 8. Nrf2/ARE pathway activation, HO-1 and NQO1 induction by polychlorinated biphenyl quinone is associated with reactive oxygen species and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Targeting of NQO1 and SOD1 Eradicates Breast Cancer Stem Cells via Mitochondrial Futile Redox Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling systemic responses to NQO1-activated IB-DNQ and Rucaparib single and dual agent therapy in triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NQO1 antibody (11451-1-AP) | Proteintech [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Troubleshooting low solubility of Isobutyl-deoxynyboquinone in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Isobutyl-deoxynyboquinone (IB-DNQ).
Troubleshooting Guide: Low Aqueous Solubility of IB-DNQ
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I'm having trouble dissolving IB-DNQ. What is the recommended solvent for creating a stock solution?
Answer:
Due to its hydrophobic nature, this compound (IB-DNQ) exhibits low solubility in aqueous solutions. The recommended solvent for preparing a stock solution for in vitro experiments is Dimethyl Sulfoxide (DMSO). A stock solution of up to 10 mg/mL (30.64 mM) can be prepared in DMSO with the assistance of ultrasonication and gentle warming to 60°C.[1] It is crucial to use anhydrous (dry) DMSO, as the presence of water can significantly reduce the solubility of IB-DNQ.[1]
Question 2: My IB-DNQ precipitates when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium. What can I do to prevent this?
Answer:
This phenomenon, often referred to as "crashing out," is a common issue with hydrophobic compounds when a concentrated organic stock is diluted into an aqueous medium. Here are several strategies to mitigate this problem:
-
Optimize the Dilution Process:
-
Pre-warm your aqueous medium: Pre-warming your cell culture medium or buffer to 37°C can help improve the solubility of IB-DNQ.
-
Gradual Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous solution, perform a serial dilution. First, create an intermediate dilution of the IB-DNQ in your pre-warmed medium. Then, add this intermediate dilution to the final volume.
-
Stirring: Add the stock solution dropwise to the aqueous medium while gently vortexing or stirring to ensure rapid and even dispersion.
-
-
Manage the Final DMSO Concentration:
-
Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity. However, it is best to keep the final DMSO concentration as low as possible, ideally ≤ 0.1% (v/v), to minimize any potential off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO without IB-DNQ) in your experiments.
-
-
Employ Solubility Enhancers:
-
Cyclodextrins: For in vivo studies and some in vitro applications, cyclodextrins such as 2-hydroxypropyl-β-cyclodextrin (HPβCD) can be used to improve the aqueous solubility of IB-DNQ.[2] These molecules encapsulate the hydrophobic drug, increasing its apparent solubility in water.
-
Serum: The presence of serum in cell culture media can aid in solubilizing hydrophobic compounds. If your experimental design allows, working in serum-containing media may reduce precipitation.
-
Question 3: I am observing lower than expected biological activity in my cell-based assays. Could this be related to solubility issues?
Answer:
Yes, poor solubility can directly impact the observed biological activity. If IB-DNQ precipitates out of solution, the actual concentration of the compound available to the cells will be lower than the intended concentration, leading to an underestimation of its potency.
-
Visual Inspection: Carefully inspect your assay plates under a microscope for any signs of precipitation (e.g., crystals, cloudiness).
-
Confirmation of Soluble Concentration: If you continue to suspect solubility issues, you can centrifuge your final working solution and measure the concentration of IB-DNQ in the supernatant using an analytical method like High-Performance Liquid Chromatography (HPLC). This will give you the true concentration of soluble compound in your assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IB-DNQ?
A1: IB-DNQ is a selective substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells.[1] NQO1 catalyzes a two-electron reduction of IB-DNQ to its hydroquinone (B1673460) form. This hydroquinone is unstable and rapidly auto-oxidizes back to IB-DNQ, creating a futile redox cycle. This process consumes cellular NAD(P)H and generates a significant amount of reactive oxygen species (ROS), primarily superoxide (B77818) radicals. The resulting oxidative stress leads to DNA damage, activation of stress-response pathways, and ultimately, cancer cell death through apoptosis and other mechanisms.
Q2: How should I store my IB-DNQ stock solution?
A2: IB-DNQ stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: Are there alternative formulations for in vivo studies?
A3: Yes, for in vivo administration, IB-DNQ can be formulated with 2-hydroxypropyl-β-cyclodextrin (HPβCD).[2] A common method involves preparing a solution of HPβCD in sterile water, which is then made slightly basic (pH 11-12) to aid in the dissolution of IB-DNQ with vortexing and sonication. The pH is then adjusted back to a physiologically acceptable range (pH 8.0-8.5) before administration.[2]
Data Presentation
Table 1: Solubility of this compound (IB-DNQ)
| Solvent/System | Concentration | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | ≤ 10 mg/mL (30.64 mM) | Ultrasonication and warming to 60°C | [1] |
| Aqueous Buffers (e.g., PBS) | Low | Inferred from precipitation issues | General knowledge |
| 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water | 1.0 mg/mL | pH adjustment, vortexing, and sonication | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM IB-DNQ Stock Solution in DMSO
Materials:
-
This compound (IB-DNQ) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weigh out the appropriate amount of IB-DNQ powder. For example, to prepare 1 mL of a 10 mM solution, you will need 3.26 mg of IB-DNQ (Molecular Weight: 326.35 g/mol ).
-
Add the IB-DNQ powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM solution, this would be 1 mL.
-
Warm the solution in a 60°C water bath or heat block for 5-10 minutes.
-
Place the tube in an ultrasonic bath and sonicate for 10-15 minutes, or until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.
Protocol 2: Dilution of IB-DNQ Stock Solution for Cell Culture Experiments
Materials:
-
10 mM IB-DNQ stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure (Example for preparing 10 mL of a 10 µM final concentration):
-
In a sterile conical tube, add 10 mL of pre-warmed complete cell culture medium.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM IB-DNQ stock solution to 99 µL of pre-warmed medium in a separate sterile tube. This creates a 100 µM intermediate solution.
-
Add 1 mL of the 100 µM intermediate solution to the 9 mL of pre-warmed medium in the conical tube to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Gently vortex the final solution to ensure it is well-mixed.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for addressing low IB-DNQ solubility.
Caption: Simplified signaling pathway of IB-DNQ action in NQO1-positive cancer cells.
References
Technical Support Center: Optimizing Isobutyl-deoxynyboquinone (IB-DNQ) Dosage for In Vivo Experiments
Welcome to the technical support center for researchers utilizing Isobutyl-deoxynyboquinone (IB-DNQ) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing successful experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with IB-DNQ.
1. Compound Formulation & Administration
Question: How should I formulate IB-DNQ for in vivo administration?
Answer: IB-DNQ has poor aqueous solubility. For intravenous (IV) and oral (PO) administration, it is recommended to use a formulation with Hydroxypropyl-β-cyclodextrin (HPβCD). A common method involves preparing a solution in basic HPβCD (pH 11-12) and then neutralizing it to a pH of 8.0-8.5 with HCl.[1] Be aware that the compound may precipitate at a pH ≤ 7.5.[1]
Question: What are the recommended starting dosages for IB-DNQ in mice?
Answer: The optimal dosage of IB-DNQ can vary depending on the tumor model, administration route, and treatment schedule. Based on preclinical studies, here are some suggested starting points:
-
Intravenous (IV): Doses ranging from 10 mg/kg to 15 mg/kg have been used in mice.[1][2]
-
Oral (PO): A dosage of 1.0 mg/kg has been reported in feline studies, which can serve as a reference point for murine models.[3]
It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.[1]
Question: I am not observing the expected anti-tumor efficacy. What could be the reason?
Answer: Several factors could contribute to a lack of efficacy:
-
NQO1 Expression: IB-DNQ's mechanism of action is dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][5] Tumors with low or absent NQO1 expression will not respond to IB-DNQ treatment.[6] It is essential to confirm NQO1 expression in your tumor model via immunohistochemistry (IHC) or Western blot.
-
Insufficient Dosage: The administered dose may be too low to achieve therapeutic concentrations within the tumor. Consider performing a dose-escalation study to find the optimal dose.
-
Pharmacokinetics: The bioavailability and half-life of IB-DNQ can be influenced by the formulation and route of administration. Intravenous administration generally leads to higher peak plasma concentrations compared to oral administration.[3]
-
Tumor Heterogeneity: Tumors can be heterogeneous, with varying levels of NQO1 expression across different cell populations. This can lead to a partial response or the development of resistance.
2. Toxicity and Side Effects
Question: What are the potential toxicities and side effects of IB-DNQ?
Answer: IB-DNQ is generally well-tolerated in preclinical models.[4] However, some transient side effects have been observed, particularly with intravenous administration. These can include:
Mild methemoglobinemia has also been reported as a potential side effect of DNQ derivatives.[7]
Question: How should I monitor for and manage toxicity?
Answer: Careful monitoring of the animals during and after IB-DNQ administration is crucial.
-
Clinical Observations: Regularly observe the animals for any signs of distress, including changes in breathing, behavior, or physical appearance.
-
Body Weight: Monitor the body weight of the animals daily. A significant drop in body weight can be an indicator of toxicity.
-
Hematology and Blood Chemistry: For comprehensive toxicity assessment, collect blood samples to analyze complete blood counts (CBC) and serum chemistry panels.[7][8] This will help in detecting any hematologic or non-hematologic toxicities.
If significant toxicity is observed, consider reducing the dose or adjusting the treatment schedule.
Data Presentation
Table 1: Recommended IB-DNQ Dosages from Preclinical Studies
| Animal Model | Administration Route | Dosage Range | Reference |
| Mice | Intravenous (IV) | 10 - 15 mg/kg | [1][2] |
| Cats | Intravenous (IV) | 0.5 - 2.0 mg/kg | [1][4] |
| Cats | Oral (PO) | 1.0 mg/kg | [3] |
Table 2: Pharmacokinetic Parameters of IB-DNQ in Feline Model
| Administration Route | Dose | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) |
| Intravenous (IV) | 0.5 mg/kg | ~1 µM | Immediate |
| Intravenous (IV) | 1.0 mg/kg | ~2.5 µM | Immediate |
| Intravenous (IV) | 2.0 mg/kg | ~5 µM | Immediate |
| Oral (PO) | 1.0 mg/kg | ~0.2 µM | ~4 hours |
(Data adapted from pharmacokinetic profiles in feline studies and presented as approximations for illustrative purposes)[3]
Experimental Protocols
1. Formulation of IB-DNQ with HPβCD
-
Prepare a 60 mM solution of Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water.
-
Make the HPβCD solution basic by adding 1-2 drops of 10 M NaOH to achieve a final pH of 11-12.[1]
-
Weigh the required amount of solid IB-DNQ and add it to the basic HPβCD solution to the desired concentration (e.g., 1.0 mg/mL).[1]
-
Vortex and sonicate the mixture until the IB-DNQ is completely dissolved.[1]
-
Neutralize the solution to a pH of 8.0-8.5 by adding 1 M HCl.[1] Note: Avoid letting the pH drop below 7.5, as this may cause the compound to precipitate.[1]
-
Sterile filter the final formulation using a 0.22 µm filter before administration.
2. Intravenous (IV) Tail Vein Injection in Mice
-
Warm the mouse to dilate the lateral tail veins. This can be done using a heat lamp or by placing the cage on a warming pad.
-
Place the mouse in a suitable restraint device.
-
Disinfect the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a syringe containing the IB-DNQ formulation, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the desired volume. A successful injection will show no swelling at the injection site.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
3. Oral Gavage (PO) in Mice
-
Measure the distance from the mouse's snout to the last rib to determine the appropriate length for gavage needle insertion.
-
Securely restrain the mouse to ensure its head and body are in a straight line.
-
Gently insert a lubricated, ball-tipped gavage needle into the esophagus. Do not force the needle if resistance is met.
-
Slowly administer the IB-DNQ formulation.
-
Gently remove the gavage needle.
-
Observe the mouse for any signs of respiratory distress.
Mandatory Visualization
Caption: IB-DNQ Signaling Pathway in NQO1-Expressing Cancer Cells.
Caption: General Workflow for In Vivo IB-DNQ Experiments.
References
- 1. Utilizing feline oral squamous cell carcinoma patients to develop NQO1-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and derivation of an anticancer dosing regimen for the novel anti-cancer agent this compound (IB-DNQ), a NQO1 bioactivatable molecule, in the domestic felid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cyclodextrinnews.com [cyclodextrinnews.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IB-DNQ Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential instability issues with Isobutyl-deoxynyboquinone (IB-DNQ) during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is IB-DNQ and why is its stability a concern?
A: this compound (IB-DNQ) is a potent, selective substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). It is an investigational anticancer agent that exerts its cytotoxic effects by inducing a futile redox cycle, leading to the generation of high levels of reactive oxygen species (ROS) within cancer cells that overexpress NQO1. Like many quinone-based compounds, IB-DNQ's reactive nature makes it susceptible to degradation under certain environmental conditions, which can impact its potency and the reproducibility of experimental results.
Q2: What are the recommended long-term storage conditions for IB-DNQ?
A: Proper storage is critical to maintain the integrity of IB-DNQ. Based on supplier recommendations and the general chemical nature of deoxynyboquinones, the following conditions are advised:
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 2 years |
| Stock Solution (-80°C) | -80°C | Up to 6 months[1] |
| Stock Solution (-20°C) | -20°C | Up to 1 month[1] |
Note: For stock solutions, it is highly recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What solvents are suitable for preparing IB-DNQ stock solutions?
A: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of IB-DNQ for in vitro experiments. For in vivo studies, formulations in aqueous solutions containing solubilizing agents like HPβCD (hydroxypropyl-β-cyclodextrin) have been reported. When preparing solutions, ensure the powder is fully dissolved, which can be aided by vortexing and sonication.
Q4: What are the likely degradation pathways for IB-DNQ?
A: While specific degradation products of IB-DNQ are not extensively documented in publicly available literature, based on the chemistry of similar quinone compounds, the following degradation pathways are most likely:
-
Oxidation: The quinone moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This can lead to the formation of various oxidized species, potentially altering the molecule's redox potential and biological activity.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. Studies on other quinone-containing compounds have shown that photolytic conditions can lead to significant degradation[2].
-
Hydrolysis: Although generally less reactive in this regard than some other functional groups, prolonged exposure to highly acidic or basic aqueous conditions could potentially lead to hydrolysis of sensitive parts of the molecule.
-
Thermal Degradation: High temperatures can increase the rate of all chemical degradation processes. Forced degradation studies on similar compounds show significant degradation under thermal stress[2].
Troubleshooting Guide
Problem: I am observing inconsistent or lower-than-expected potency in my cell-based assays.
| Possible Cause | Troubleshooting Step |
| IB-DNQ Degradation | 1. Verify Storage: Confirm that your IB-DNQ powder and stock solutions have been stored according to the recommended conditions (see FAQ Q2). Check the date of preparation for stock solutions. 2. Prepare Fresh Stock: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from powder. 3. Perform Purity Check: If possible, analyze the purity of your stock solution using the HPLC method detailed below. The appearance of new peaks or a decrease in the area of the main IB-DNQ peak may indicate degradation. |
| Experimental Variability | 1. Cell Line NQO1 Status: Confirm the NQO1 expression level in your cell line. The cytotoxic effect of IB-DNQ is highly dependent on NQO1 activity. 2. Assay Conditions: Ensure consistency in cell density, incubation times, and other assay parameters. |
Problem: The color of my IB-DNQ powder or solution has changed.
| Possible Cause | Troubleshooting Step |
| Degradation | A visible change in color (e.g., from a yellow/orange powder to a darker shade) can be an indicator of chemical degradation, possibly due to oxidation or photodecomposition. 1. Do Not Use: It is highly recommended to discard the material if a color change is observed. 2. Source New Material: Obtain a fresh batch of IB-DNQ from a reputable supplier. 3. Review Handling Procedures: Ensure that the compound is handled with minimal exposure to light and air. Use amber vials and purge with an inert gas like argon or nitrogen if possible. |
Problem: I see precipitate in my thawed stock solution.
| Possible Cause | Troubleshooting Step |
| Poor Solubility / Precipitation | 1. Warm and Vortex: Gently warm the vial to room temperature or 37°C and vortex or sonicate to redissolve the compound. 2. Check Concentration: Ensure the concentration of your stock solution does not exceed the solubility limit in the chosen solvent. |
| Degradation Product | If the precipitate does not redissolve with warming and vortexing, it may be an insoluble degradation product. 1. Centrifuge and Test Supernatant: Centrifuge the vial and carefully collect the supernatant. Test the supernatant's activity, but be aware that the concentration will be lower than intended. 2. Prepare Fresh Stock: The most reliable approach is to discard the solution and prepare a fresh stock. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for IB-DNQ
This protocol provides a starting point for a reverse-phase HPLC (RP-HPLC) method to assess the purity of IB-DNQ and detect potential degradation products. Method validation according to ICH guidelines is recommended for rigorous applications[3][4].
Objective: To separate IB-DNQ from potential degradation products and quantify its purity.
Instrumentation and Materials:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
IB-DNQ reference standard and test samples.
-
HPLC-grade solvents.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of A (0.1% TFA in Water) and B (0.1% TFA in Acetonitrile) |
| Gradient | 0-2 min: 95% A, 5% B 2-20 min: Linear gradient to 5% A, 95% B 20-25 min: Hold at 5% A, 95% B 25-26 min: Linear gradient to 95% A, 5% B 26-30 min: Hold at 95% A, 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm (or scan with PDA for optimal wavelength) |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the IB-DNQ reference standard in DMSO.
-
Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a working concentration of 50 µg/mL.
-
Prepare test samples (e.g., from a long-term storage stability study) in the same manner.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared samples.
-
-
Data Evaluation:
-
Identify the peak for IB-DNQ based on the retention time of the reference standard.
-
Assess the purity of the test samples by calculating the peak area percentage of IB-DNQ relative to the total area of all peaks.
-
The appearance of new peaks, particularly those eluting before the main IB-DNQ peak, may indicate the formation of more polar degradation products.
-
Visualizations
References
Overcoming resistance to Isobutyl-deoxynyboquinone treatment in cancer cells.
Welcome to the technical support center for Isobutyl-deoxynyboquinone (IB-DNQ) research. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to overcome resistance to IB-DNQ in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IB-DNQ?
A1: this compound (IB-DNQ) is a bioactivatable anticancer agent. Its activity is dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in solid tumors like triple-negative breast cancer (TNBC), non-small cell lung cancer, and pancreatic cancer, while having low expression in normal tissues.[1][2] NQO1 catalyzes a two-electron reduction of IB-DNQ, leading to an unstable hydroquinone (B1673460). This hydroquinone rapidly auto-oxidizes back to the parent quinone, creating a futile redox cycle that consumes cellular NAD(P)H and generates high levels of reactive oxygen species (ROS), primarily superoxide (B77818).[1][3] The massive increase in ROS induces significant oxidative stress and DNA damage, leading to cancer-specific cell death.[1][4]
Q2: How does the potency of IB-DNQ compare to other NQO1-bioactivatable drugs?
A2: IB-DNQ has been shown to be significantly more potent than other NQO1-bioactivatable drugs. For instance, one study demonstrated that IB-DNQ is up to 60-fold more potent than β-lapachone in killing triple-negative breast cancer (TNBC) cells.[1]
Q3: What are the known or hypothesized mechanisms of resistance to IB-DNQ?
A3: While direct studies on acquired resistance to IB-DNQ are emerging, mechanisms can be inferred from related quinone-based drugs. Key potential mechanisms include:
-
Low or Absent NQO1 Expression: Since NQO1 is required to bioactivate IB-DNQ, cancer cells with inherently low or no NQO1 expression will be resistant.[3][5]
-
Upregulation of Antioxidant Pathways: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[6][7] Constitutive activation or overexpression of Nrf2 can enhance the expression of cytoprotective genes, which neutralize the ROS generated by IB-DNQ, thereby conferring resistance.[6][8][9][10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump IB-DNQ out of the cancer cell, preventing it from reaching the necessary intracellular concentration to be effective.[11][12][13]
Q4: What are some strategies to overcome resistance to IB-DNQ?
A4: Rational combination therapies are a primary strategy. For example:
-
PARP Inhibitors: Combining IB-DNQ with a PARP inhibitor like Rucaparib has shown synergistic effects. IB-DNQ-induced DNA damage is repaired by pathways involving PARP1. Inhibiting PARP1 prevents the repair of this damage, leading to enhanced, tumor-selective cell death.[1]
-
SOD1 Inhibition: The superoxide dismutase 1 (SOD1) enzyme is part of the antioxidant defense system. Inhibiting SOD1 can enhance the cytotoxic effects of IB-DNQ, particularly in targeting cancer stem-like cells.[14][15]
-
Radiotherapy: Radiation can induce the expression of NQO1.[6] Using radiotherapy prior to IB-DNQ treatment could sensitize tumors with initially low NQO1 expression to the drug.[6]
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Problem 1: My cancer cell line shows little to no response to IB-DNQ treatment, even at high concentrations.
-
Possible Cause 1: Low or absent NQO1 expression.
-
How to Diagnose: The cytotoxic effect of IB-DNQ is critically dependent on NQO1 expression.
-
Solution:
-
Assess NQO1 Levels: Perform a Western blot to determine the protein expression level of NQO1 in your cell line. Compare it to a known NQO1-positive control cell line (e.g., A549, MiaPaCa2) and an NQO1-negative control (e.g., MDA-MB-231).[5]
-
Confirm with Inhibitor: Treat your cells with IB-DNQ in the presence and absence of Dicoumarol, a specific NQO1 inhibitor. If the minimal toxicity observed is reversed by Dicoumarol, it suggests the pathway is active but perhaps insufficient. If there is no change, NQO1 is likely absent or non-functional.
-
Consider NQO1-Independent Cells: If your cells lack NQO1, they are not suitable for single-agent IB-DNQ studies. Consider using a cell line with confirmed high NQO1 expression or genetically engineering your cells to express NQO1.
-
-
-
Possible Cause 2: High antioxidant capacity (Nrf2 activation).
-
How to Diagnose: Cancer cells may have upregulated the Nrf2 antioxidant pathway, allowing them to neutralize the ROS generated by IB-DNQ.
-
Solution:
-
Assess Nrf2 Pathway Activation: Use Western blot to check the protein levels of Nrf2 and its downstream targets, such as Heme Oxygenase 1 (HO-1) and glutamate-cysteine ligase (GCL).[8] Elevated levels suggest this pathway is active.
-
Inhibit Nrf2: Use siRNA to transiently knock down Nrf2 or use a pharmacological inhibitor of the pathway. Re-treat with IB-DNQ and assess if sensitivity is restored. A positive result confirms Nrf2-mediated resistance.
-
-
-
Possible Cause 3: High expression of drug efflux pumps.
-
How to Diagnose: ABC transporters may be actively removing IB-DNQ from the cells.
-
Solution:
-
Assess ABC Transporter Expression: Perform qPCR or Western blot to measure the expression of common multidrug resistance transporters like ABCB1 (P-glycoprotein) and ABCG2.[16]
-
Use Efflux Pump Inhibitors: Co-treat the cells with IB-DNQ and a known inhibitor of ABC transporters (e.g., Verapamil for ABCB1). If this co-treatment increases sensitivity to IB-DNQ, it indicates that drug efflux is a contributing resistance mechanism.
-
-
Problem 2: I observe initial sensitivity to IB-DNQ, but the cells develop resistance over time.
-
Possible Cause: Acquired resistance through pathway alterations.
-
How to Diagnose: This is a common issue in drug development. The cells that survive the initial treatment may have acquired mutations or epigenetic changes that confer resistance.
-
Solution:
-
Develop a Resistant Cell Line: Culture the cells in the continuous presence of gradually increasing concentrations of IB-DNQ to select for a resistant population.
-
Characterize the Resistant Line: Compare the resistant cell line to the parental (sensitive) line. Perform the diagnostic tests outlined in Problem 1 (check NQO1, Nrf2 pathway, and ABC transporters).
-
Explore Combination Therapies: Based on your findings, test synergistic combinations. For example, if you observe Nrf2 upregulation, combine IB-DNQ with an Nrf2 inhibitor. If DNA repair seems enhanced, a combination with a PARP inhibitor is a logical next step.[1]
-
-
Visualizations and Diagrams
Experimental Protocols
Protocol 1: Western Blot for NQO1 and Nrf2 Pathway Proteins
This protocol details the steps to assess the protein levels of NQO1, Nrf2, and HO-1.
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Separate proteins on a 4-20% Tris-Glycine gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Visualize bands using an ECL detection reagent and an imaging system.
-
| Target Protein | Primary Antibody Dilution | Loading Control |
| NQO1 | 1:1000 | β-Actin or GAPDH (1:5000) |
| Nrf2 | 1:1000 | β-Actin or GAPDH (1:5000) |
| HO-1 | 1:1000 | β-Actin or GAPDH (1:5000) |
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing cell viability after treatment with IB-DNQ and/or inhibitors.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of IB-DNQ, with or without a fixed concentration of an inhibitor (e.g., Dicoumarol, an Nrf2 inhibitor, or Verapamil).
-
Remove the old media and add 100 µL of the drug-containing media to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals form.
-
-
Solubilization and Measurement:
-
Carefully remove the media.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the results and calculate the IC50 value (the concentration of drug that inhibits 50% of cell growth).
-
| Parameter | Recommended Range |
| IB-DNQ Concentration | 0.01 µM - 10 µM |
| Dicoumarol (NQO1 Inhibitor) | 10 µM - 50 µM |
| Treatment Duration | 48 - 72 hours |
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tumor-Selective Cytotoxic Agent β-Lapachone is a Potent Inhibitor of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCNA Inhibition Enhances the Cytotoxicity of β-Lapachone in NQO1-Positive Cancer Cells by Augmentation of Oxidative Stress-induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential role of Nrf2 in protection against hydroquinone- and benzoquinone-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Drug resistance mediated by ABC transporters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Potential and Safety Profile of β-Lapachone In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Mechanistic Elucidation of NQO1-Bioactivatable Small Molecules That Overcome Resistance to Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. IRE1α-targeting downregulates ABC transporters and overcomes drug resistance of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing adverse side effects of IB-DNQ in animal studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse side effects of Isobutyl-deoxynyboquinone (IB-DNQ) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is IB-DNQ and what is its primary mechanism of action?
A1: this compound (IB-DNQ) is a selective substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] NQO1 is overexpressed in many solid tumors.[2] Upon activation by NQO1, IB-DNQ engages in a futile redox cycle, leading to the generation of toxic reactive oxygen species (ROS) within the tumor's microenvironment, which induces cancer cell death.[2][3] This targeted approach allows IB-DNQ to spare normal tissues, potentially leading to fewer side effects compared to traditional chemotherapy.[4]
Q2: What are the known adverse side effects of IB-DNQ in animal studies?
A2: The most consistently reported adverse side effect of IB-DNQ and its parent compound, deoxynyboquinone (B1670260) (DNQ), in animal studies is methemoglobinemia.[5][6] Other observed transient and tolerable side effects during and after intravenous infusion in felines include ptyalism (excessive salivation) and tachypnea (rapid breathing).[2] Studies in healthy research felines have shown minimal toxicity at doses of 0.5-2.0 mg/kg I.V.[7]
Q3: Are there derivatives of IB-DNQ with a better safety profile?
A3: Yes, derivatives of DNQ, such as isopentyl-deoxynyboquinone (IP-DNQ), have been developed and studied.[7] IP-DNQ has shown comparable anticancer potency to DNQ but with significantly reduced side effects, particularly causing only mild methemoglobinemia in vivo.[6] Murine toxicity studies have indicated improvements in the safety profile of these derivatives compared to DNQ.[7]
Q4: How can I monitor for methemoglobinemia in my animal models?
A4: Methemoglobin levels can be measured from whole blood collected in heparinized tubes. The measurement can be performed using previously published methods, which typically involve spectrophotometric analysis.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with IB-DNQ.
| Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected methemoglobin levels | Dose of IB-DNQ may be too high for the specific animal model or strain. | - Reduce the dose of IB-DNQ to determine if the toxicity is dose-dependent.[8]- Consider using a DNQ derivative with a better safety profile, such as IP-DNQ.[6]- Ensure accurate and consistent dosing techniques, normalizing the dose to the body weight of each animal.[8] |
| High variability in adverse effects between animals | Inherent biological differences between individual animals. | - Increase the number of animals per group to improve statistical power.[8]- Ensure that animals are age- and sex-matched.[8]- Consider using isogenic (inbred or F1 hybrid) strains instead of outbred stocks to reduce genetic variability.[9] |
| Transient ptyalism and tachypnea observed during/post IV infusion | These are known, transient side effects of IB-DNQ administration.[2] | - Monitor the animals closely during and after infusion.- Ensure the infusion rate is not too rapid.- Document the duration and severity of these effects. If they persist or worsen, consider reducing the dose in subsequent experiments. |
| Lack of tumor response at a well-tolerated dose | The level of NQO1 expression in the tumor model may be insufficient for effective IB-DNQ bioactivation. | - Confirm NQO1 expression levels in your tumor model using techniques like immunohistochemistry (IHC).[5][7]- Consider combination therapies. For example, the efficacy of IB-DNQ can be enhanced with radiation therapy.[4] |
Experimental Protocols
Protocol 1: General In Vivo Administration of IB-DNQ
-
Compound Preparation:
-
Based on the desired dose and the weight of the animals, calculate the required amount of IB-DNQ.
-
IB-DNQ can be solubilized to 1.0 mg/mL in a vehicle such as hydroxypropyl-β-cyclodextrin (HPBCD) and sterile water.[7]
-
Ensure the final solution is clear and free of particulate matter.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Record the body weight of each animal before dosing.
-
Administer the prepared IB-DNQ solution via the chosen route (e.g., intravenous injection).
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Observe the animals regularly for any signs of toxicity or adverse effects, paying close attention to signs of methemoglobinemia (e.g., cyanosis), ptyalism, and tachypnea.[2]
-
Monitor body weight and general health status throughout the study.
-
Collect blood samples at predetermined time points to assess methemoglobin levels and other hematologic and non-hematologic markers.[5][7]
-
Visualizations
Caption: Mechanism of action of IB-DNQ in NQO1-overexpressing cancer cells.
Caption: A typical experimental workflow for an in vivo study of IB-DNQ.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and derivation of an anticancer dosing regimen for the novel anti-cancer agent this compound (IB-DNQ), a NQO1 bioactivatable molecule, in the domestic felid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. vetmed.illinois.edu [vetmed.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Utilizing feline oral squamous cell carcinoma patients to develop NQO1-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Potency of IB-DNQ with Combination Therapies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with IB-DNQ and its combination therapies.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with IB-DNQ.
| Issue | Potential Cause | Recommended Solution |
| Low or no cytotoxicity observed with IB-DNQ treatment. | 1. Low NQO1 expression in the cancer cell line.[1] 2. Incorrect drug concentration. 3. Inactive IB-DNQ. | 1. Confirm NQO1 expression levels in your cell line via Western Blot or IHC.[2] Consider using a cell line known to have high NQO1 expression (e.g., certain triple-negative breast cancer cell lines) as a positive control.[1] 2. Perform a dose-response curve to determine the optimal concentration for your specific cell line.[3] 3. Ensure proper storage of IB-DNQ (-20°C for short-term, -80°C for long-term) to maintain its activity.[3] |
| High cytotoxicity in control (NQO1-low/negative) cells. | 1. Off-target effects at high IB-DNQ concentrations. 2. Contamination of cell culture. | 1. Lower the concentration of IB-DNQ to a range where it selectively affects NQO1-positive cells.[1] 2. Regularly test for and ensure the absence of mycoplasma and other contaminants in your cell cultures. |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Inconsistent drug preparation. 3. Fluctuations in incubation conditions. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Ensure consistent incubation times, temperature, and CO2 levels. |
| Difficulty in observing synergistic effects with combination therapy. | 1. Suboptimal concentrations of one or both drugs. 2. Inappropriate timing of drug administration. | 1. Perform a matrix of concentrations for both IB-DNQ and the combination agent to identify the optimal synergistic ratio. 2. For some combinations, sequential administration may be more effective than simultaneous administration. Consult the literature for specific combination protocols. For instance, with radiation therapy, IB-DNQ has been administered 2 to 4 hours post-irradiation.[4][5] |
Frequently Asked Questions (FAQs)
General Questions
What is IB-DNQ and how does it work?
Isobutyl-deoxynyboquinone (IB-DNQ) is a selective substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][6] NQO1 is a quinone reductase that is overexpressed in many solid tumors but has low expression in normal tissues.[1][7] IB-DNQ is bioactivated by NQO1 in a futile redox cycle, leading to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[1][6] This increase in ROS causes significant oxidative stress and DNA damage, ultimately leading to cancer cell-specific death.[1]
Why is NQO1 expression important for IB-DNQ efficacy?
The cytotoxicity of IB-DNQ is dependent on its bioactivation by NQO1.[1] Therefore, cancer cells with high levels of NQO1 are sensitive to IB-DNQ, while cells with low or no NQO1 expression are largely unaffected.[1] This provides a therapeutic window for selectively targeting tumor cells.
Combination Therapies
Why use IB-DNQ in combination with other therapies?
Combining IB-DNQ with other anticancer agents can enhance its potency and overcome potential resistance mechanisms.[1] Synergistic combinations can allow for the use of lower, less toxic doses of each drug while achieving a greater therapeutic effect.[1]
What are some effective combination therapies with IB-DNQ?
-
PARP Inhibitors (e.g., Rucaparib): IB-DNQ induces DNA damage through ROS production.[1] PARP inhibitors block a key pathway involved in DNA damage repair. The combination of IB-DNQ and a PARP inhibitor leads to an accumulation of unrepaired DNA damage, resulting in enhanced, tumor-selective cell death.[1]
-
Radiation Therapy: Radiation therapy can induce the expression of NQO1 in tumor cells.[4] This upregulation of NQO1 can sensitize tumors to subsequent treatment with IB-DNQ, providing a synergistic therapeutic strategy.[4]
-
SOD1 Inhibition: A significant portion of NQO1 is located in the mitochondrial intermembrane space. Inhibition of superoxide dismutase 1 (SOD1) potentiates the effects of IB-DNQ-mediated ROS production in the mitochondria, leading to increased mitochondrial oxidative injury and apoptosis.[8]
Experimental Design
What are typical concentrations of IB-DNQ and combination agents to use in vitro?
The optimal concentrations will vary depending on the cell line and the specific assay. However, here are some concentrations reported in the literature as a starting point:
| Agent | Cell Line | Concentration | Outcome |
| IB-DNQ (sublethal) | MDA-MB-231 (NQO1+) | 0.1 µM | Used in combination studies |
| IB-DNQ (lethal) | MDA-MB-231 (NQO1+) | 0.4 µM | Induces cell death as a single agent |
| Rucaparib | MDA-MB-231 | 15 µM | Used in combination with sublethal IB-DNQ |
| IB-DNQ | HCC1937 | 100-200 nM | Effective cell killing in combination with Rucaparib |
Data sourced from a study on triple-negative breast cancer cells.[1]
How long should I treat my cells with IB-DNQ?
Treatment times can vary. A 4-hour treatment has been shown to be effective in inducing cellular signaling changes and cell death in combination with Rucaparib.[1] For cytotoxicity assays, a 24-hour treatment has also been reported.[8] It is recommended to perform a time-course experiment to determine the optimal duration for your experimental system.
Experimental Protocols
Western Blot for NQO1 Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NQO1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as tubulin or GAPDH, to ensure equal protein loading.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a range of concentrations of IB-DNQ alone and in combination with the desired therapeutic agent. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
Perform the viability assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the absorbance or luminescence.
-
Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the dose-response curves to calculate IC50 values.
-
Visualizations
Caption: Mechanism of IB-DNQ and its synergy with combination therapies.
Caption: General experimental workflow for a cell viability assay.
References
- 1. Unraveling systemic responses to NQO1-activated IB-DNQ and Rucaparib single and dual agent therapy in triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Veterinary Cancer Society Conference 2017 - VIN [vin.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Utilizing feline oral squamous cell carcinoma patients to develop NQO1-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vetmed.illinois.edu [vetmed.illinois.edu]
- 6. Pharmacokinetics and derivation of an anticancer dosing regimen for the novel anti-cancer agent this compound (IB-DNQ), a NQO1 bioactivatable molecule, in the domestic felid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation By NQO1 – Hergenrother Lab [publish.illinois.edu]
- 8. Simultaneous Targeting of NQO1 and SOD1 Eradicates Breast Cancer Stem Cells via Mitochondrial Futile Redox Cycling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the NQO1-Dependent Efficacy of Isobutyl-deoxynyboquinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isobutyl-deoxynyboquinone (IB-DNQ) with other relevant compounds, focusing on its NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent activity. The information presented is supported by experimental data to assist in the evaluation and validation of IB-DNQ as a potential therapeutic agent.
Executive Summary
This compound (IB-DNQ) is a potent and selective substrate for NQO1, an enzyme overexpressed in a variety of solid tumors.[1][2][3] Its mechanism of action relies on an NQO1-dependent futile redox cycle that generates significant reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately, cancer cell death.[4][5][6] Experimental data demonstrates that IB-DNQ exhibits significantly higher potency compared to other NQO1-bioactivatable drugs, such as β-lapachone, particularly in cancer cells with high NQO1 expression.[4][6] The cytotoxic effects of IB-DNQ are directly correlated with NQO1 activity, as evidenced by the rescue of cell viability in the presence of the NQO1 inhibitor, dicoumarol.[2][4]
Comparative Performance Data
The following tables summarize the quantitative data comparing the cytotoxic activity of IB-DNQ and β-lapachone in cancer cell lines with varying NQO1 expression levels.
Table 1: Comparative Cytotoxicity (IC50) of IB-DNQ and β-lapachone in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | NQO1 Status | IB-DNQ IC50 | β-lapachone IC50 | Fold Difference (β-lap/IB-DNQ) |
| Vari068 | High | 63 nM | 3.8 µM | ~60 |
| HCC1937 | High | ~100-200 nM | Not explicitly stated | - |
| MDA-MB-231 NQO1+ | High (overexpressed) | <50 nM | Not explicitly stated | - |
| MDA-MB-231 NQO1*2 | Low/Deficient | Resistant | Not explicitly stated | - |
Data compiled from multiple sources indicating IB-DNQ is approximately 60-fold more potent than β-lapachone in TNBC cells.[4][6][7]
Table 2: General Cytotoxicity of β-lapachone in Various Cancer Cell Lines
| Cell Line | Cancer Type | β-lapachone IC50 (µg/mL) | β-lapachone IC50 (µM) |
| ACP02 | Gastric Adenocarcinoma | 3.0 | ~12.4 |
| MCF-7 | Breast Carcinoma | 2.2 | ~9.1 |
| HCT116 | Colon Cancer | 1.9 | ~7.8 |
| HEPG2 | Hepatocellular Carcinoma | 1.8 | ~7.4 |
These values for β-lapachone provide a baseline for its general anticancer activity.[8][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of IB-DNQ's NQO1-dependent activity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the dose-dependent cytotoxic effects of IB-DNQ and comparator compounds.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., NQO1-high and NQO1-low)
-
Cell culture medium
-
IB-DNQ, β-lapachone, and other test compounds
-
Dicoumarol (NQO1 inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate overnight.[3][4]
-
Treat the cells with serial dilutions of the test compounds (e.g., IB-DNQ, β-lapachone) with and without a fixed concentration of dicoumarol (e.g., 25 µM) for a specified duration (e.g., 72 hours).[2]
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[3][10]
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[1][3]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
NQO1 Activity Assay
This assay measures the enzymatic activity of NQO1 in cell lysates.
Materials:
-
Cell lysates
-
Reaction buffer (25 mM Tris-HCl, pH 7.4)
-
NADPH (180 µM)
-
Bovine Serum Albumin (BSA) (0.2 mg/mL)
-
Tween 20 (0.01% v/v)
-
2,6-dichlorophenolindophenol (DCPIP) (20 mM stock in DMSO)
-
Dicoumarol (20 µM)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NADPH, BSA, and Tween 20.[11]
-
Add 5 µL of cell lysate to the reaction mixture.[11]
-
To determine NQO1-specific activity, prepare a parallel reaction with the addition of 20 µM dicoumarol.[11]
-
Initiate the reaction by adding 2 µL of DCPIP stock solution.[11]
-
Measure the reduction of DCPIP by monitoring the decrease in absorbance at 600 nm for 1 minute.[11]
-
The dicoumarol-inhibitable portion of DCPIP reduction is used to calculate NQO1 activity, expressed as nmol DCPIP reduced/min/mg protein.[11]
Intracellular Reactive Oxygen Species (ROS) Detection
This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cancer cell lines
-
DCFH-DA probe
-
Phosphate Buffered Saline (PBS)
-
Test compounds (IB-DNQ, β-lapachone)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Culture cells to the desired confluency.
-
Load the cells with DCFH-DA (e.g., 5-10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.[12][13]
-
Wash the cells with PBS to remove excess probe.[12]
-
Treat the cells with the test compounds for the desired time period.
-
Measure the fluorescence of the oxidized product, 2',7'-dichlorofluorescein (B58168) (DCF), using a flow cytometer (excitation at 488 nm, emission at 535 nm) or a fluorescence plate reader.[12][14]
-
An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: NQO1-mediated futile redox cycling of IB-DNQ leading to cell death.
Caption: Workflow for validating NQO1-dependent cytotoxicity and ROS production.
Caption: Synergistic effect of IB-DNQ and PARP inhibitors in cancer cells.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Veterinary Cancer Society Conference 2017 - VIN [vin.com]
- 6. Unraveling systemic responses to NQO1-activated IB-DNQ and Rucaparib single and dual agent therapy in triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Potential and Safety Profile of β-Lapachone In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Antimelanoma Activity of the Redox Dye DCPIP (2,6-Dichlorophenolindophenol) is Antagonized by NQO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. arigobio.com [arigobio.com]
- 14. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
Comparing the efficacy of IB-DNQ with its parent compound deoxynyboquinone (DNQ).
A comprehensive guide for researchers on the enhanced potency and improved therapeutic profile of IB-DNQ over its parent compound, DNQ, in NQO1-positive cancers.
Deoxynyboquinone (DNQ), a potent antineoplastic agent, has demonstrated significant efficacy in inducing cancer cell death.[1][2][3][4] Its derivative, isobutyl-deoxynyboquinone (IB-DNQ), has been developed to enhance its therapeutic potential.[5][6][7] This guide provides a detailed comparison of the efficacy of IB-DNQ and DNQ, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: NQO1-Mediated Futile Redox Cycling
Both DNQ and IB-DNQ exert their cytotoxic effects through a mechanism dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[8][9][10] NQO1 is a two-electron reductase that is significantly overexpressed in many solid tumors, including lung, breast, and pancreatic cancers, while having low expression in normal tissues.[9] This differential expression provides a therapeutic window for targeted cancer therapy.
The core mechanism involves the NQO1-mediated reduction of the quinone moiety of DNQ and IB-DNQ to a hydroquinone (B1673460).[10][11] This hydroquinone is unstable and rapidly auto-oxidizes back to the parent quinone, generating reactive oxygen species (ROS), primarily superoxide (B77818) radicals.[2][3][4][10] This process, known as futile redox cycling, leads to a massive accumulation of intracellular ROS, inducing oxidative stress, DNA damage, hyperactivation of poly(ADP-ribose) polymerase (PARP), and ultimately, cancer cell death through apoptosis and programmed necrosis.[11][12]
Comparative Efficacy: Potency and In Vitro Studies
IB-DNQ has been shown to be more potent than its parent compound DNQ in killing cancer cells. One study reported that IB-DNQ is 60-fold more potent than β-lapachone, another NQO1-bioactivatable drug, in triple-negative breast cancer (TNBC) cells.[8] While direct side-by-side IC50 values for IB-DNQ and DNQ across a wide range of cell lines are not extensively compiled in single reports, the literature consistently points towards the superior potency of DNQ derivatives like IB-DNQ.[5] DNQ itself has demonstrated potent anticancer activity with IC50 values ranging from 16 to 210 nM in various cancer cell lines.[2][3][4]
Table 1: Comparison of In Vitro Efficacy
| Parameter | Deoxynyboquinone (DNQ) | This compound (IB-DNQ) | Reference |
| Mechanism | NQO1-dependent futile redox cycling, ROS generation, PARP hyperactivation, apoptosis, and programmed necrosis. | NQO1-dependent futile redox cycling, ROS generation, PARP hyperactivation, apoptosis, and programmed necrosis. | [8][10][11] |
| Potency | IC50 values in the nanomolar range (e.g., 16-210 nM in various cancer cell lines). | Generally more potent than DNQ; reported to be up to 60-fold more potent than β-lapachone in TNBC cells. | [2][3][4][8] |
| Selectivity | Highly selective for NQO1-positive cancer cells. | Highly selective for NQO1-positive cancer cells. | [9] |
In Vivo Efficacy, Pharmacokinetics, and Toxicity
In vivo studies have corroborated the promising anticancer activity of both compounds. However, derivatives of DNQ, including IB-DNQ, have been developed to possess more attractive properties for translational development, such as improved pharmacokinetic profiles and better tolerability.[9] For instance, another DNQ derivative, IP-DNQ, showed a three-fold improvement in the maximum tolerated dose (MTD) compared to DNQ.[1][13] While specific MTD values for IB-DNQ versus DNQ are not always directly compared in the same study, the trend suggests an improved safety profile for the derivatives.
A study in felines demonstrated that intravenous administration of IB-DNQ at 1.0-2.0 mg/kg achieved peak plasma concentrations that exceeded the in vitro cytotoxic concentrations with tolerable and transient side effects.[7]
Table 2: Comparison of In Vivo Performance
| Parameter | Deoxynyboquinone (DNQ) | This compound (IB-DNQ) | Reference |
| Antitumor Efficacy | Potent in mouse models of cancer. | Potent in mouse and feline models of cancer. | [1][5][10] |
| Maximum Tolerated Dose (MTD) in Mice | 5 mg/kg (in one study) | 15 mg/kg (in one study) | [14] |
| Pharmacokinetics | Effective in vivo, but with room for improvement. | Possesses superior pharmacokinetic properties compared to DNQ. | [15] |
| Toxicity | Can cause side effects such as weight loss. | Generally better tolerated with fewer side effects compared to DNQ. | [5][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to evaluate the efficacy of IB-DNQ and DNQ.
Synthesis of Deoxynyboquinone (DNQ) and this compound (IB-DNQ)
The synthesis of DNQ can be achieved through a multi-step process. A facile synthetic route involves a seven-step linear synthesis employing three palladium-mediated coupling reactions.[2][3][4] The synthesis of IB-DNQ and other derivatives has also been described, often starting from a common precursor.[5]
NQO1-Dependent Futile Redox Cycling and Oxygen Consumption Rate (OCR) Assay
This assay measures the NQO1-dependent consumption of oxygen, which is a hallmark of the futile redox cycling induced by DNQ and its derivatives.
-
Cell Lysate Preparation: Prepare cell extracts from NQO1-expressing and NQO1-deficient cells.
-
Reaction Setup: In a closed system, add the cell extract, the compound (IB-DNQ or DNQ), and an NADH or NADPH source.
-
OCR Measurement: Measure the rate of oxygen consumption using an oxygen sensor.
-
Control: Include a condition with an NQO1 inhibitor, such as dicoumarol, to confirm that the oxygen consumption is NQO1-dependent.[16]
Intracellular Reactive Oxygen Species (ROS) Detection Assay
This assay quantifies the generation of intracellular ROS upon treatment with the compounds.
-
Cell Seeding: Seed adherent or suspension cells in a 96-well plate.
-
Labeling: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), by incubating for 30-60 minutes at 37°C.[17][18][19]
-
Treatment: Treat the cells with various concentrations of IB-DNQ or DNQ.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission of ~495/529 nm.[18][20] The fluorescence intensity is proportional to the level of intracellular ROS.
PARP Hyperactivation and Cleavage Detection by Western Blot
This method assesses the downstream effects of ROS-induced DNA damage, specifically the activation and subsequent cleavage of PARP.
-
Cell Lysis: Treat cells with IB-DNQ or DNQ for the desired time, then lyse the cells using RIPA buffer supplemented with protease inhibitors.[21][22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[23]
-
Immunoblotting:
-
Detection: Visualize the protein bands using a chemiluminescent substrate. An increase in the cleaved PARP fragment indicates the induction of apoptosis.
Visualizing the Molecular Cascade and Experimental Design
To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.
Caption: Signaling pathway of IB-DNQ and DNQ in NQO1-positive cancer cells.
Caption: Experimental workflow for in vitro comparison of IB-DNQ and DNQ.
Conclusion
The available evidence strongly suggests that IB-DNQ represents a significant advancement over its parent compound, deoxynyboquinone. Its enhanced potency, coupled with an improved safety and pharmacokinetic profile, makes it a highly promising candidate for the targeted therapy of NQO1-overexpressing solid tumors. Further head-to-head clinical studies are warranted to fully elucidate its therapeutic potential in human cancer patients. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at further exploring the utility of IB-DNQ in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry and biology of deoxynyboquinone, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Chemistry and biology of deoxynyboquinone, a potent inducer of cancer cell death. | Semantic Scholar [semanticscholar.org]
- 5. Utilizing feline oral squamous cell carcinoma patients to develop NQO1-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Pharmacokinetics and derivation of an anticancer dosing regimen for the novel anti-cancer agent this compound (IB-DNQ), a NQO1 bioactivatable molecule, in the domestic felid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unraveling systemic responses to NQO1-activated IB-DNQ and Rucaparib single and dual agent therapy in triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation By NQO1 – Hergenrother Lab [publish.illinois.edu]
- 11. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging [mdpi.com]
- 12. Tumor-Selective, Futile Redox Cycle-Induced Bystander Effects Elicited by NQO1 Bioactivatable Radiosensitizing Drugs in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bioscience.co.uk [bioscience.co.uk]
- 18. assaygenie.com [assaygenie.com]
- 19. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 20. abcam.com [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Head-to-head comparison of IB-DNQ and doxorubicin in breast cancer models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isobutyl-deoxynyboquinone (IB-DNQ) and Doxorubicin (B1662922), two potent anti-cancer agents, in the context of breast cancer models. While direct head-to-head studies are limited, this document synthesizes available preclinical data to offer insights into their respective mechanisms of action, efficacy, and experimental protocols.
At a Glance: IB-DNQ vs. Doxorubicin
| Feature | IB-DNQ (this compound) | Doxorubicin |
| Mechanism of Action | NQO1-dependent futile redox cycling, leading to massive reactive oxygen species (ROS) production and subsequent DNA damage and cell death.[1][2][3][4] | DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species.[5][6] |
| Primary Target Population | Tumors with high expression of NAD(P)H:quinone oxidoreductase 1 (NQO1), particularly prominent in triple-negative breast cancer (TNBC).[1][2] | Broad-spectrum activity against various breast cancer subtypes. |
| Cellular Effects | Induces DNA damage, PARP1 hyperactivation, and NAD+/ATP depletion, leading to programmed cell death.[1][4] | Causes DNA strand breaks, cell cycle arrest, and apoptosis.[5][6] |
| Potency | Demonstrates high potency, with efficacy in the nanomolar range in sensitive cell lines.[1] | Effective in a range from nanomolar to micromolar concentrations, depending on the cell line.[7] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on IB-DNQ and doxorubicin in triple-negative breast cancer (TNBC) cell lines. It is important to note that these data are collated from different studies and are not from direct comparative experiments.
Table 1: In Vitro Cytotoxicity in TNBC Cell Lines
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Study Reference |
| IB-DNQ | MDA-MB-231 (NQO1+) | Cell Survival Assay | ~0.1 µM (in combination with 15 µM Rucaparib) | [1] |
| IB-DNQ | HCC1937 | Cell Survival Assay | ~100-200 nM (in combination with 15 µM Rucaparib) | [1] |
| Doxorubicin | MDA-MB-231 | MTT Assay | IC50: Not explicitly stated, but showed dose-dependent cytotoxicity | [8] |
| Doxorubicin | BT-20 | SRB Assay | IC50: 310 nM | [7] |
| Doxorubicin | 4T1 | MTT Assay | Synergistic effect observed with magnetic nanoparticles | [9] |
Table 2: In Vivo Efficacy in Breast Cancer Xenograft Models
| Compound | Animal Model | Tumor Model | Treatment Regimen | Key Findings | Study Reference |
| IB-DNQ | Xenograft models | TNBC expressing NQO1 | Not specified | Effectively suppressed tumor growth and metastasis. | [2] |
| Doxorubicin | Nude mice | MDA-MB-468LN xenograft | Not specified | Improved survival and reduced toxicity when delivered via a biopolymeric nanocarrier. | [10] |
| Doxorubicin | BALB/c mice | 4T1 xenograft | 7.5 mg/kg | Enhanced anti-tumor effects when combined with low-dose radiation. | [11] |
| Doxorubicin | Mouse models | MDA-MB-231 & 4T1 orthotopic xenografts | Not specified | Combination with a TGFβ inhibitor improved efficacy in reducing tumor growth and metastasis. | [12][13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of IB-DNQ or doxorubicin on breast cancer cell lines.
Protocol for Doxorubicin (adapted from[8][9][14]):
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, AMJ13, 4T1) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Drug Treatment: Treat the cells with various concentrations of doxorubicin (e.g., 31.2 to 1000 µg/ml or 0 to 8 µM) for a specified duration (e.g., 24, 48, or 72 hours).[8][14]
-
MTT Addition: After the treatment period, remove the medium and add 20-28 µL of MTT solution (2-5 mg/mL in PBS) to each well.[14]
-
Incubation: Incubate the plates for 1.5 to 3 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[14]
-
Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol for IB-DNQ (inferred from similar assays[1][15]):
A specific detailed protocol for an IB-DNQ MTT assay was not found in the search results. However, a similar protocol to the one described for doxorubicin would be followed, with adjustments to the concentration range based on the known nanomolar potency of IB-DNQ.
-
Cell Seeding: Seed NQO1-expressing breast cancer cells (e.g., MDA-MB-231 NQO1+) in a 96-well plate.
-
Drug Treatment: Treat cells with a range of IB-DNQ concentrations (likely in the nM to low µM range) for the desired time.
-
Subsequent Steps: Follow steps 3-7 as described in the doxorubicin protocol.
Breast Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of IB-DNQ or doxorubicin.
General Protocol (adapted from[10][11][12][13][16]):
-
Cell Preparation: Culture human breast cancer cells (e.g., MDA-MB-231, 4T1, MDA-MB-468LN) to be used for implantation.
-
Animal Model: Utilize immunodeficient mice (e.g., nude or BALB/c mice).
-
Tumor Implantation: Subcutaneously or orthotopically implant a specific number of cancer cells (e.g., 1 x 10^6 cells) into the mammary fat pad of the mice.[10]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size. Monitor tumor volume regularly using calipers.
-
Drug Administration: Once tumors reach a certain volume, randomize the mice into treatment and control groups. Administer the drug (IB-DNQ or doxorubicin) according to the planned dosage and schedule (e.g., intraperitoneal or intravenous injection).
-
Efficacy Assessment: Monitor tumor growth, body weight, and overall health of the mice throughout the study. At the end of the study, excise the tumors and weigh them. Further analysis can include histological examination and assessment of metastasis.
Signaling Pathways and Mechanisms of Action
IB-DNQ: NQO1-Dependent Futile Redox Cycling
IB-DNQ's mechanism hinges on the presence of the enzyme NQO1, which is overexpressed in many solid tumors, including TNBC. NQO1 reduces IB-DNQ to an unstable hydroquinone, which then spontaneously re-oxidizes back to IB-DNQ. This futile cycle consumes NAD(P)H and generates a large amount of superoxide (B77818) radicals (O₂⁻), leading to overwhelming oxidative stress, DNA damage, and ultimately, cancer cell death.[1][2][3]
Caption: IB-DNQ's NQO1-dependent futile redox cycling mechanism.
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition
Doxorubicin exerts its cytotoxic effects through a multi-pronged approach. Its planar anthracycline structure allows it to intercalate between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription. Furthermore, doxorubicin inhibits the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. By stabilizing the topoisomerase II-DNA complex after the DNA has been cleaved, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks and the induction of apoptosis.[5][6]
Caption: Doxorubicin's dual mechanism of action on DNA.
References
- 1. Unraveling systemic responses to NQO1-activated IB-DNQ and Rucaparib single and dual agent therapy in triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Targeting of NQO1 and SOD1 Eradicates Breast Cancer Stem Cells via Mitochondrial Futile Redox Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation By NQO1 – Hergenrother Lab [publish.illinois.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Doxorubicin [www2.gvsu.edu]
- 7. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Synthesis, Characterization, and In Vitro Cytotoxicity Evaluation of Doxorubicin-Loaded Magnetite Nanoparticles on Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low-Dose Radiation Enhanced Inhibition of Breast Tumor Xenograft and Reduced Myocardial Injury Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 14. advetresearch.com [advetresearch.com]
- 15. Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Potency Showdown: Isopentyl-deoxynyboquinone (IP-DNQ) Emerges as a More Potent Anticancer Agent Than Its Isobutyl Counterpart
Both isobutyl-deoxynyboquinone and isopentyl-deoxynyboquinone belong to a class of novel anticancer agents that are selectively activated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] This enzyme is found at high levels in many types of solid tumors, including lung, breast, and pancreatic cancers, while its expression in normal tissues is significantly lower.[3] This differential expression provides a therapeutic window, allowing for targeted killing of cancer cells while sparing healthy ones.
The mechanism of action for both compounds is contingent on NQO1.[3] Following NQO1-mediated two-electron reduction, these deoxynyboquinone (B1670260) derivatives undergo a futile redox cycle, leading to the massive generation of reactive oxygen species (ROS).[4][5][6] This surge in ROS induces significant DNA damage, hyperactivation of the DNA repair enzyme PARP1, and ultimately, catastrophic energy depletion, culminating in cancer cell death through both apoptosis and programmed necrosis.[4][6]
Quantitative Comparison of Potency
In Vitro Cytotoxicity of IP-DNQ
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.08 | [4] |
| MCF-7 | Breast Cancer | 0.025 | [4] |
This table summarizes the reported IC50 values for IP-DNQ in two different human cancer cell lines.
In Vivo Antitumor Efficacy: IP-DNQ vs. IB-DNQ
A pivotal study directly compared the in vivo performance of IP-DNQ and IB-DNQ in mice with orthotopic A549 non-small cell lung cancer xenografts. The results demonstrated that administration of IP-DNQ at its maximum tolerated dose (MTD) led to significantly greater antitumor efficacy compared to IB-DNQ at its MTD. Critically, this study also found that the plasma and tumor concentrations of IP-DNQ were significantly elevated compared to those of IB-DNQ, providing a clear pharmacokinetic basis for its enhanced potency.[6]
Experimental Protocols
In Vitro Cytotoxicity Assay (DNA Content Assay)
The in vitro cytotoxicity of the deoxynyboquinone derivatives was determined using a DNA content assay, which measures cell viability by quantifying the total DNA in a sample.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549 or MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., IP-DNQ ranging from 0.025 to 1 µM) for a specified duration, typically 2 hours.[4] Control wells are treated with the vehicle (DMSO).
-
Incubation: After the treatment period, the drug-containing medium is removed, and the cells are washed and incubated in fresh medium for a longer period (e.g., 7 days) to allow for cell death to occur.[4]
-
Cell Lysis and DNA Staining: At the end of the incubation period, the cells are lysed, and a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide or DAPI) is added.[7] This dye intercalates with the DNA of the cells.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity of the fluorescence is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Antitumor Efficacy Study (Orthotopic Lung Cancer Xenograft Model)
The in vivo antitumor efficacy is evaluated using an orthotopic xenograft model, which more accurately mimics the tumor microenvironment compared to subcutaneous models.[8][9]
Protocol:
-
Cell Line and Animal Model: A human lung cancer cell line, such as A549, is used.[10] Immunocompromised mice (e.g., athymic nude mice) are utilized to prevent rejection of the human tumor cells.[10]
-
Orthotopic Tumor Implantation: A suspension of A549 cells is surgically injected directly into the lung parenchyma of the mice.[8][9]
-
Tumor Growth and Monitoring: Tumor growth is monitored over time using methods such as bioluminescence imaging (if cells are luciferase-tagged) or micro-CT scans.
-
Treatment Regimen: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The mice are then treated with IP-DNQ or IB-DNQ at their respective maximum tolerated doses, or with a vehicle control, typically via intravenous injection.[6]
-
Efficacy Assessment: Tumor volume and mouse survival are monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Pharmacokinetic Analysis: Blood and tumor tissue samples are collected at various time points after drug administration to determine the plasma and tumor concentrations of the compounds.[6]
Signaling Pathway and Experimental Workflow Diagrams
Caption: NQO1-mediated activation of deoxynyboquinones.
Caption: Experimental workflow for potency comparison.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CellTox™ Green Cytotoxicity Assay Protocol [promega.sg]
- 7. DNA Content Analysis - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Construction of An Orthotopic Xenograft Model of Non-small Cell Lung Cancer Mimicking Disease Progression and Predicting Drug Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the safety profile of IB-DNQ compared to traditional chemotherapeutics.
For Immediate Release
[City, State] – December 5, 2025 – A comprehensive analysis of the safety profile of Isobutyl-deoxynyboquinone (IB-DNQ), a novel NAD(P)H:quinone oxidoreductase 1 (NQO1)-bioactivatable agent, reveals a potentially favorable safety margin compared to traditional chemotherapeutics like doxorubicin (B1662922). This guide provides a detailed comparison for researchers, scientists, and drug development professionals, incorporating preclinical data, experimental methodologies, and pathway visualizations to facilitate an objective assessment.
IB-DNQ is a next-generation NQO1 substrate designed for tumor-selective therapy. Its mechanism relies on the elevated expression of the NQO1 enzyme in many solid tumors.[1][2] Upon activation by NQO1, IB-DNQ engages in a futile redox cycle, leading to the massive generation of reactive oxygen species (ROS) and subsequent cancer cell death, while sparing normal tissues with low NQO1 expression.[1][2] In contrast, traditional chemotherapeutics such as doxorubicin exert their cytotoxic effects through mechanisms like DNA intercalation and inhibition of topoisomerase II, which can affect both cancerous and healthy, rapidly dividing cells, leading to a wide range of side effects.
Quantitative Assessment of Acute Toxicity
| Compound | Animal Model | Route of Administration | MTD (mg/kg) | LD50 (mg/kg) | Reference |
| IB-DNQ | Mouse | Not Specified | 15 | Not Available | [3] |
| Doxorubicin | Mouse | Intravenous | - | 17 | [1] |
| Doxorubicin | Mouse | Intraperitoneal | - | 4.6 | [4] |
| Doxorubicin | Mouse | Subcutaneous | - | 13.5 | [4] |
| Doxorubicin | Mouse | Oral | - | 570 | [4] |
Table 1: Comparative Acute Toxicity Data
Hematological and Organ-Specific Toxicity
Preclinical studies consistently demonstrate that IB-DNQ is well-tolerated with minimal and transient side effects.[1][2] Studies in feline models of oral squamous cell carcinoma showed no unacceptable hematologic, non-hematologic, or off-target oxidative toxicities.[1] Observed side effects, such as ptyalism (excessive salivation) and tachypnea (rapid breathing) during and after intravenous infusion, were temporary and manageable.[1]
Doxorubicin, conversely, is well-documented for its significant organ-specific toxicities, most notably cardiotoxicity, which can lead to long-term cardiac dysfunction.[5] It also commonly causes myelosuppression, leading to decreased counts of white blood cells, red blood cells, and platelets.[6]
| Toxicity Profile | IB-DNQ (Preclinical Data) | Doxorubicin (Preclinical and Clinical Data) |
| Hematological | No significant hematological toxicities reported.[1][7] | Significant myelosuppression, including neutropenia, anemia, and thrombocytopenia.[6] |
| Cardiotoxicity | No significant cardiotoxicity reported. | Well-established dose-dependent cardiotoxicity, potentially leading to cardiomyopathy and heart failure.[5] |
| Hepatotoxicity | No significant hepatotoxicity reported. | Can cause elevations in liver enzymes. |
| Nephrotoxicity | No significant nephrotoxicity reported. | Can induce kidney damage.[2] |
| Gastrointestinal | Transient ptyalism observed in felines.[1] | Nausea, vomiting, mucositis. |
| Dermatological | Not reported as a significant side effect. | Alopecia (hair loss), skin reactions. |
Table 2: Comparative Organ-Specific Toxicity Profile
Cytotoxicity in Cancer vs. Normal Cells
The therapeutic index of a cancer drug is a measure of its ability to induce cytotoxicity in cancer cells while sparing normal, healthy cells. IB-DNQ's mechanism of action, being dependent on the overexpression of NQO1 in cancer cells, inherently provides a basis for tumor selectivity. In vitro studies have shown potent cytotoxicity of IB-DNQ against various NQO1-positive cancer cell lines, with IC50 values in the low micromolar to nanomolar range. While specific IC50 values against a wide range of normal human cell lines are not extensively documented, the principle of NQO1-dependent activation suggests a significantly lower impact on normal cells with low NQO1 expression.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: IB-DNQ's NQO1-mediated futile redox cycling mechanism.
Caption: Doxorubicin's mechanism involving DNA intercalation and topoisomerase II inhibition.
Caption: A generalized workflow for preclinical in vivo toxicity assessment.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies typically employed in the preclinical safety assessment of novel anticancer agents.
Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of a compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: 6 to 8-week-old female C57BL/6 mice.
-
Compound Preparation: IB-DNQ is solubilized in a suitable vehicle, such as a solution of HPβCD in sterile water.
-
Dose Administration: A starting dose of the compound is administered to a small group of mice (e.g., n=3) via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Toxicity Monitoring: Mice are monitored for signs of toxicity at 1, 4, 8, 12, and 24 hours post-injection. Criteria for toxicity include >20% weight loss, unhealthy appearance, loose stools, and labored/irregular respiration.[2]
-
Dose Escalation: If no toxicity is observed within 24 hours, a new cohort of mice is administered a higher dose. This process is repeated until signs of toxicity are observed.
-
MTD Determination: The dose level at which toxicity is first observed is defined as the MTD.[2]
In Vivo Toxicity Assessment in Mice (Repeat-Dose)
Objective: To evaluate the potential toxicity of a compound after repeated administration.
Methodology:
-
Animal Model: Male C57BL/6J mice, 10-12 weeks old.
-
Drug Administration: Mice are randomly divided into treatment and control groups. The treatment group receives the test compound (e.g., doxorubicin at 4 mg/kg) via intraperitoneal injection once a week for a specified duration (e.g., 6 weeks). The control group receives the vehicle.[8]
-
Clinical Monitoring: Body weight and general health are monitored weekly.
-
In Vivo Functional Assessment: Cardiovascular function can be assessed at baseline and various time points using methods like high-frequency ultrasound imaging to measure parameters such as left ventricular ejection fraction (LVEF).[8]
-
Blood and Tissue Collection: At the end of the study, blood is collected for complete blood count (CBC) and serum biochemistry analysis.[6] Animals are then euthanized, and major organs (heart, liver, kidneys, spleen, lungs) are harvested.
-
Histopathological Analysis: Harvested organs are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination to identify any pathological changes.[5]
Conclusion
The available preclinical data suggests that IB-DNQ possesses a more favorable safety profile than traditional chemotherapeutics like doxorubicin. Its tumor-selective mechanism of action, mediated by NQO1, appears to minimize off-target toxicities, particularly the severe cardiotoxicity and myelosuppression associated with doxorubicin. While further clinical investigations are necessary to fully characterize the safety and efficacy of IB-DNQ in humans, these initial findings are promising for the development of a more targeted and less toxic cancer therapy. This guide provides a foundational comparison to aid researchers in the continued evaluation of this novel therapeutic agent.
References
- 1. Pharmacokinetics and derivation of an anticancer dosing regimen for the novel anti-cancer agent this compound (IB-DNQ), a NQO1 bioactivatable molecule, in the domestic felid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilizing feline oral squamous cell carcinoma patients to develop NQO1-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin-Induced Cardiotoxicity in Collaborative Cross (CC) Mice Recapitulates Individual Cardiotoxicity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin‐induced and trastuzumab‐induced cardiotoxicity in mice is not prevented by metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical toxicity of a new oral anticancer drug, CI-994 (acetyldinaline), in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available research data for Isobutyl-deoxynyboquinone (IB-DNQ) and functionally related compounds. While human clinical trial data for IB-DNQ is not currently available, this document summarizes its preclinical findings and contrasts them with the clinical trial data of similar quinone-based compounds: Vatiquinone (EPI-743), Idebenone (B1674373), Mitoquinone (MitoQ), and Coenzyme Q10 (CoQ10). These related compounds have been investigated for a variety of conditions, primarily those associated with mitochondrial dysfunction and oxidative stress.
Preclinical Data Summary: this compound (IB-DNQ) and Isopentyl-deoxynyboquinone (IP-DNQ)
This compound and its derivatives are being investigated as anticancer agents. Their mechanism of action is centered on the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1), which is overexpressed in many solid tumors compared to normal tissues[1]. This differential expression provides a therapeutic window for targeted cancer cell killing.
Table 1: Preclinical Data for IB-DNQ and IP-DNQ
| Compound | Mechanism of Action | Cancer Models Studied | Key Findings |
| This compound (IB-DNQ) | Selective substrate for NQO1, leading to futile redox cycling and generation of reactive oxygen species (ROS) in NQO1-positive cancer cells[2][3][4]. | Feline oral squamous cell carcinoma, Triple-negative breast cancer (TNBC) cells, including cancer stem cells[3]. | Demonstrates potent and specific killing of NQO1-overexpressing TNBC cells, particularly effective in targeting cancer stem cells. Elicits cell death through elevated mitochondrial superoxide[3]. |
| Isopentyl-deoxynyboquinone (IP-DNQ) | NQO1-bioactivatable drug that increases ROS generation, leading to DNA double-strand breaks, PARP1 hyperactivation, and energy loss in cancer cells[5][6][7]. Induces both apoptosis and programmed necrosis[6][7]. | NQO1-positive non-small-cell lung cancer (NSCLC) and breast cancer cells[5][6][7]. Pancreatic ductal adenocarcinoma (PDAC) cells[8]. | Selectively kills NQO1-positive pancreatic cancer cells with equal potency to the parent compound, deoxynyboquinone (B1670260) (DNQ), but with potentially reduced side effects[8]. Demonstrates significant antitumor efficacy in A549 orthotopic xenograft models and achieves higher plasma and tumor concentrations compared to IB-DNQ in mice[5][6][7]. |
Clinical Trial Data Summary: Related Quinone Compounds
The following tables summarize the clinical trial data for Vatiquinone, Idebenone, Mitoquinone, and Coenzyme Q10. These compounds, while sharing a quinone-based structure, have been evaluated in different therapeutic areas, primarily focusing on mitochondrial and neurodegenerative diseases.
Table 2: Clinical Trial Data for Vatiquinone (EPI-743)
| Indication | Phase | Key Efficacy Endpoints | Dosage | Key Outcomes |
| Friedreich's Ataxia | Phase 3 (MOVE-FA) & Long-term Extension[9][10][11] | Change in modified Friedreich Ataxia Rating Scale (mFARS) score. | Not specified in search results. | The MOVE-FA trial did not meet its primary endpoint at 72 weeks in the primary analysis population. However, long-term extension studies showed a significant slowing of disease progression compared to a natural history cohort. A 3.7-point benefit on the mFARS was observed after 144 weeks of treatment, representing a 50% slowing in disease progression over 3 years[10][11]. Vatiquinone was generally well-tolerated[11]. |
| Mitochondrial Diseases (e.g., Leigh Syndrome) | Phase 2 | Neurological function (FARS neuro scale), vision. | Not specified in search results. | Open-label studies suggested clinical improvements in patients with various mitochondrial conditions[12]. A 24-month trial in Friedreich's Ataxia suggested an improvement in neurological function compared to a natural history cohort[12]. |
Table 3: Clinical Trial Data for Idebenone
| Indication | Phase/Study Type | Key Efficacy Endpoints | Dosage | Key Outcomes |
| Leber Hereditary Optic Neuropathy (LHON) | Phase 3 (RHODOS), Non-randomized controlled trial (LEROS), Systematic Review & Meta-analysis[13][14][15][16] | Best recovery in visual acuity (LogMAR). | 900 mg/day[13][14][17]. | While the primary endpoint in the RHODOS trial was not met, secondary endpoints showed a trend towards improvement[14][16]. The LEROS study confirmed long-term efficacy in stabilizing and restoring vision[13]. A meta-analysis found a substantial clinical improvement in visual acuity, with a mean LogMAR difference of -0.32[15][16]. Idebenone is generally well-tolerated[14][17]. |
Table 4: Clinical Trial Data for Mitoquinone (MitoQ)
| Indication | Study Type | Key Efficacy Endpoints | Dosage | Key Outcomes |
| Septic Shock | Pilot double-blind, placebo-controlled, randomized clinical trial[18] | Sequential Organ Failure Assessment (SOFA) scores, oxidative stress biomarkers. | 20 mg twice daily for 5 days[18]. | Significantly improved oxidative stress biomarkers. No significant differences in 28-day mortality or organ recovery were observed, though a trend in reduced vasopressor duration was noted[18]. |
| SARS-CoV-2 Post-Exposure Prophylaxis | Exploratory open-label non-randomized pilot clinical trial[19][20] | Development of SARS-CoV-2 infection, duration of viral symptoms. | 20 mg daily for 14 days[19][20]. | 30% of participants taking Mito-MES developed SARS-CoV-2 infection compared to 75% of controls. The median duration of viral symptoms was lower in the Mito-MES group. The treatment was well-tolerated[19][20]. |
| Arterial Function & Oxidative Stress | Clinical Trial | Arterial dilation, oxidative stress markers. | Not specified in search results. | Greatly improved the ability of arteries to dilate (by 42%) and supported the health of the aorta. Significantly fought oxidative stress[21]. |
Table 5: Clinical Trial Data for Coenzyme Q10 (CoQ10)
| Indication | Study Type | Key Efficacy Endpoints | Dosage | Key Outcomes |
| Oxidative Stress | Systematic Review & Meta-analysis[22] | Malondialdehyde (MDA), Total Antioxidant Capacity (TAC), Superoxide Dismutase (SOD), Nitric Oxide (NO). | Varied across studies. | Significantly decreased MDA and NO levels, and increased TAC and SOD activity[22]. |
| Cardiovascular Diseases (e.g., Heart Failure) | Meta-analyses of Randomized Controlled Trials | All-cause mortality, exercise capacity, blood pressure, cholesterol levels. | 30-300 mg/day[23][24]. | Associated with a 31% lower all-cause mortality in heart failure patients and increased exercise capacity[23]. Some studies show a significant reduction in systolic blood pressure and improvements in total and HDL cholesterol[24]. |
| Fatigue | Systematic Review & Meta-analysis[25] | Fatigue scores. | 60-500 mg/day[25]. | Statistically significant reduction in fatigue scores compared to placebo. Considered an effective and safe supplement for reducing fatigue symptoms[25]. |
| Liver Function | Systematic Review & Meta-analysis[26] | Alanine aminotransferase (ALT), aspartate aminotransferase (AST), gamma-glutamyl transferase (GGT). | Varied across studies. | Significant reduction in serum concentrations of ALT, AST, and GGT, suggesting a positive effect on liver function[26]. |
Experimental Protocols
This compound (IB-DNQ) and Isopentyl-deoxynyboquinone (IP-DNQ) - Preclinical
-
In Vitro Cytotoxicity Assays : Cancer cell lines with varying levels of NQO1 expression are treated with different concentrations of IB-DNQ or IP-DNQ. Cell viability is typically assessed using assays like the MTT or CellTiter-Glo assay to determine the half-maximal inhibitory concentration (IC50).
-
Reactive Oxygen Species (ROS) Detection : To confirm the mechanism of action, intracellular ROS levels are measured in cancer cells after treatment with the compounds. This can be done using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA).
-
In Vivo Xenograft Models : Human cancer cells (e.g., A549 NSCLC cells) are implanted into immunocompromised mice to form tumors. The mice are then treated with IP-DNQ or a vehicle control, and tumor growth is monitored over time. Efficacy is determined by the reduction in tumor volume and extension of survival in the treated group compared to the control group[5][6][7].
-
Pharmacokinetic Studies : To assess the absorption, distribution, metabolism, and excretion of the compounds, they are administered to animals (e.g., mice or cats) via intravenous or oral routes. Blood and tissue samples are collected at various time points to measure the concentration of the drug[2][7].
Vatiquinone, Idebenone, Mitoquinone, and Coenzyme Q10 - Clinical Trials
-
Study Design : The majority of the cited studies for these compounds are randomized, double-blind, placebo-controlled trials, which are considered the gold standard for evaluating the efficacy and safety of a new intervention. Some studies are open-label or non-randomized, particularly for rare diseases or in exploratory phases.
-
Patient Population : Participants are recruited based on specific inclusion and exclusion criteria relevant to the disease being studied. For example, trials for Friedreich's ataxia enroll patients with a confirmed genetic diagnosis and within a certain range of disease severity as measured by a rating scale like the mFARS[9].
-
Intervention and Control : The investigational drug is administered at a specific dose and frequency. The control group receives a placebo that is identical in appearance to the active drug to maintain blinding.
-
Outcome Measures : Primary and secondary endpoints are pre-specified to assess the effect of the treatment. These can include clinical rating scales (e.g., mFARS for Friedreich's ataxia, LogMAR for visual acuity in LHON), biomarkers (e.g., oxidative stress markers), patient-reported outcomes (e.g., fatigue scales), and clinical events (e.g., mortality, hospitalization)[9][14][18][25].
-
Statistical Analysis : The collected data is analyzed to determine if there are statistically significant differences between the treatment and placebo groups for the predefined endpoints.
Signaling Pathways and Experimental Workflows
NQO1-Mediated Futile Redox Cycling of IB-DNQ/IP-DNQ
The primary mechanism of action for this compound and its derivatives involves the NQO1 enzyme. In NQO1-overexpressing cancer cells, these compounds undergo a futile redox cycle, leading to a massive production of reactive oxygen species and subsequent cell death.
Caption: NQO1-mediated futile redox cycling of IB-DNQ/IP-DNQ in cancer cells.
General Mechanism of Mitochondrial-Targeted Antioxidants
Vatiquinone, Idebenone, Mitoquinone, and Coenzyme Q10 all play a role in mitochondrial function and the mitigation of oxidative stress, although their specific mechanisms and targets may differ. This diagram illustrates a generalized workflow of how these compounds can impact cellular health.
Caption: Generalized workflow of mitochondrial-targeted antioxidant intervention.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Simultaneous Targeting of NQO1 and SOD1 Eradicates Breast Cancer Stem Cells via Mitochondrial Futile Redox Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation By NQO1 – Hergenrother Lab [publish.illinois.edu]
- 5. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Isopentyl-Deoxynboquinone Induces Mitochondrial Dysfunction and G2/M Phase Cell Cycle Arrest to Selectively Kill NQO1-Positive Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. ataxia.org.uk [ataxia.org.uk]
- 11. curefa.org [curefa.org]
- 12. curefa.org [curefa.org]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. A randomized placebo-controlled trial of idebenone in Leber’s hereditary optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic benefit of idebenone in Leber hereditary optic neuropathy: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. A pilot double-blind, placebo-controlled, randomized clinical trial of MitoQ in the treatment of septic shock: evaluating its effects on clinical outcomes and oxidative stress biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mitoquinone mesylate as post-exposure prophylaxis against SARS-CoV-2 infection in humans: an exploratory single center pragmatic open label non-randomized pilot clinical trial with matched controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. c19early.org [c19early.org]
- 21. mitoq.com [mitoq.com]
- 22. brieflands.com [brieflands.com]
- 23. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 24. Coenzyme Q10: A Review of Clinical Use and Efficacy | Nutritional Medicine Institute [nmi.health]
- 25. Frontiers | Effectiveness of Coenzyme Q10 Supplementation for Reducing Fatigue: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Isobutyl-deoxynyboquinone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Isobutyl-deoxynyboquinone (IB-DNQ), a potent NQO1 substrate utilized in cancer research, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements. Adherence to these guidelines will help mitigate risks to personnel and the environment.
Chemical and Safety Data Summary
For quick reference, the following table summarizes the key identification, hazard, and safety information for this compound. This information is critical for making informed decisions regarding its handling and disposal.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | IB-DNQ |
| Molecular Formula | C₁₇H₁₉NO₄ |
| Primary Use | Research chemical, NQO1 substrate in cancer studies |
| Physical State | Solid |
| Known Hazards | Harmful if swallowed. May cause genetic defects. May cause cancer. May damage fertility or the unborn child. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat, and respiratory protection. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. |
Step-by-Step Disposal Procedures
The proper disposal of this compound must comply with local, state, and federal regulations. The following steps provide a general yet essential framework for its safe disposal.
1. Waste Identification and Segregation:
-
Waste Classification: All unused, contaminated, or expired this compound, in both solid form and in solution, must be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate from non-hazardous laboratory trash.
2. Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste in a designated, compatible, and properly sealed container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for solid chemical waste.
-
Solutions: If this compound is in a solvent, it should be disposed of as organic solvent waste. Ensure the waste container is compatible with the solvent used.
-
Contaminated Labware: Disposable items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag. This bag should be sealed and placed in a secondary container for disposal.
-
Empty Containers: An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) capable of removing the residue. The rinsate must be collected and disposed of as hazardous chemical waste. After triple-rinsing, the container can be disposed of as regular non-hazardous waste, with the label defaced.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste and the date of accumulation.
-
If in a solution, list all constituents, including the solvent(s) and their approximate percentages.
4. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
Ensure secondary containment is used to capture any potential leaks.
5. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with the full chemical name and any available safety information, such as the Safety Data Sheet (SDS).
-
Never attempt to dispose of this compound down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks and fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste management policies for detailed instructions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
